Sulfamerazine-d4
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-amino-2,3,5,6-tetradeuterio-N-(4-methylpyrimidin-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-8-6-7-13-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10/h2-7H,12H2,1H3,(H,13,14,15)/i2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPBRPIAZZHUNT-QFFDRWTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC=CC(=N2)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physical and chemical properties of Sulfamerazine-d4
An In-depth Technical Guide to Sulfamerazine-d4
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a deuterated isotopologue of the sulfonamide antibiotic, Sulfamerazine. Designed for researchers, scientists, and professionals in drug development, this document delves into the core characteristics of this compound, its synthesis, analytical methodologies for its characterization, and its critical applications, particularly as an internal standard in quantitative analyses. The guide emphasizes the causality behind experimental choices and provides detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Significance of Isotopic Labeling in Pharmaceutical Analysis
In modern pharmaceutical research and development, the precise quantification of drug molecules and their metabolites is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. Stable isotope-labeled internal standards are indispensable tools in bioanalytical mass spectrometry, offering a means to correct for analyte loss during sample preparation and variations in instrument response. This compound, with its four deuterium atoms on the benzene ring, serves as an ideal internal standard for its non-labeled counterpart, Sulfamerazine.[1] Its utility stems from its near-identical chemical and physical properties to the parent drug, while its increased mass allows for clear differentiation in mass spectrometric analyses.[2]
This guide will explore the fundamental properties that make this compound a valuable analytical tool. We will examine its physicochemical characteristics, discuss its synthesis and purification, detail analytical techniques for its quantification, and outline its primary applications in the laboratory.
Physicochemical Properties of this compound
The physical and chemical properties of this compound are crucial for its handling, storage, and application in analytical methods. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₈D₄N₄O₂S | [3] |
| Molecular Weight | 268.33 g/mol | [3][4] |
| CAS Number | 1020719-84-9 | [3][4] |
| Appearance | Off-White to Pale Yellow Solid | |
| Melting Point | 241-243°C | [3][5] |
| Solubility | DMSO (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly) | [2][5] |
| Storage Conditions | 2-8°C Refrigerator | [1][3] |
Causality Insight: The introduction of four deuterium atoms in place of hydrogen atoms on the benzene ring results in a predictable increase in molecular weight (approximately 4 Da) compared to the unlabeled Sulfamerazine (264.30 g/mol ).[6][7] This mass shift is the cornerstone of its application as an internal standard in mass spectrometry, allowing for baseline separation of the analyte and the standard. The slight alterations in vibrational frequencies due to the heavier isotope do not significantly impact its chromatographic behavior, ensuring it co-elutes with the unlabeled analyte, a critical requirement for an effective internal standard.
Synthesis and Characterization
General Synthesis Pathway
The synthesis of this compound typically involves the reaction of a deuterated aniline precursor with a pyrimidine-containing moiety. A common approach is the deuteration of a suitable starting material, followed by a multi-step synthesis to construct the final molecule. The preparation can be achieved by reacting sulfamethazine with a deuterium-labeled reactant through a series of organic synthesis steps.[3]
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An In-depth Technical Guide to the Synthesis and Isotopic Purity of Sulfamerazine-d4
Foreword: The Isotopic Imperative in Modern Pharmaceutical Analysis
In the landscape of pharmaceutical development and clinical research, the demand for precision is absolute. Isotopically labeled compounds, particularly those substituted with deuterium, have become indispensable tools for advancing our understanding of drug metabolism, pharmacokinetics (PK), and toxicology.[1] The kinetic isotope effect (KIE), a phenomenon where the heavier deuterium atom slows down metabolic processes involving C-H bond cleavage, allows for the creation of more stable drug candidates and, crucially, highly reliable internal standards for bioanalytical studies.[2]
Sulfamerazine-d4, the deuterated analogue of the sulfonamide antibiotic Sulfamerazine, serves as a quintessential example of such a standard.[3][4] Its utility in liquid chromatography-mass spectrometry (LC-MS) based quantification relies on its near-identical chemical behavior to the parent drug, coupled with a distinct mass shift that allows for unambiguous detection.[5][6] This guide provides a comprehensive overview of the synthetic strategies for producing high-purity this compound and the rigorous analytical methodologies required to validate its isotopic integrity. We will delve into the causality behind experimental choices, presenting protocols not merely as steps, but as self-validating systems designed for reproducibility and accuracy.
Part 1: Strategic Synthesis of this compound
The target molecule, this compound, features four deuterium atoms on the benzene ring.[7][8] This specific labeling pattern dictates a synthetic strategy that must incorporate a deuterated aromatic precursor. A direct hydrogen-deuterium exchange on the final Sulfamerazine molecule is generally impractical due to the difficulty in controlling the position and degree of labeling, often leading to a mixture of isotopologues. Therefore, a linear synthesis commencing with a pre-labeled starting material is the most robust and logical approach.
Retrosynthetic Analysis and Strategy
A logical retrosynthesis of this compound points to two key building blocks: a deuterated sulfanilamide derivative and 2-amino-4-methylpyrimidine. The core challenge lies in the efficient preparation of the deuterated aromatic component.
Caption: Retrosynthetic pathway for this compound.
The chosen forward synthesis involves three primary stages:
-
Protection: The amino group of a commercially available, highly enriched aniline-d5 is protected, typically via acetylation. This is a critical step as the free amino group would otherwise react with the chlorosulfonic acid used in the subsequent step.
-
Chlorosulfonation: The resulting acetanilide-d5 undergoes electrophilic aromatic substitution with chlorosulfonic acid to install the sulfonyl chloride group para to the directing acetamido group.
-
Coupling and Deprotection: The synthesized 4-acetamidobenzenesulfonyl chloride-d4 is coupled with 2-amino-4-methylpyrimidine. A final hydrolysis step removes the acetyl protecting group to yield the target compound, this compound.
Experimental Protocol: A Step-by-Step Methodology
This protocol is designed as a self-validating workflow, where the purity and identity of intermediates are confirmed before proceeding to the next stage.
Step 1: Synthesis of Acetanilide-d5 (Protection)
-
In a flask equipped with a magnetic stirrer, dissolve aniline-d5 (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq) to the solution while stirring.
-
Heat the reaction mixture to 50°C for 1 hour.
-
Pour the cooled reaction mixture into ice-cold water to precipitate the product.
-
Filter the white solid, wash thoroughly with water until the filtrate is neutral, and dry in vacuo.
-
Causality Check: The use of acetic anhydride ensures complete acetylation. Precipitation in water removes excess acid and anhydride. Purity should be confirmed by ¹H NMR before proceeding.
-
Step 2: Synthesis of 4-Acetamidobenzenesulfonyl chloride-d4
-
To a flask cooled in an ice bath, add chlorosulfonic acid (5.0 eq).
-
Slowly add the dried acetanilide-d5 (1.0 eq) in small portions, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 60°C for 2 hours until hydrogen chloride evolution ceases.
-
Carefully pour the reaction mixture onto crushed ice. The product will precipitate.
-
Filter the solid, wash with cold water, and dry.
-
Causality Check: The large excess of chlorosulfonic acid drives the reaction to completion. The controlled temperature prevents degradation. The product is a key intermediate and its structure should be confirmed.
-
Step 3: Synthesis of this compound
-
Dissolve 2-amino-4-methylpyrimidine (1.0 eq) in pyridine and cool the mixture in an ice bath.
-
Add 4-acetamidobenzenesulfonyl chloride-d4 (1.05 eq) portion-wise to the solution.
-
Allow the reaction to stir at room temperature overnight.
-
Pour the mixture into dilute hydrochloric acid to precipitate the N-acetylated intermediate and neutralize the pyridine.
-
Filter the solid and wash with water.
-
To deprotect, reflux the solid in an aqueous solution of sodium hydroxide (e.g., 2M) for 1-2 hours.
-
Cool the solution and acidify with acetic acid to a pH of ~6-7 to precipitate the final product, this compound.
-
Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to achieve high chemical purity.
Part 2: Verification of Isotopic Purity
For a deuterated standard, chemical purity is only half the story. Isotopic purity is the critical parameter that defines its fitness for purpose.[11] This requires specialized analytical techniques to quantify the distribution of different isotopologues.
Isotopic Enrichment vs. Species Abundance: A Critical Distinction
It is crucial to differentiate between two key terms:
-
Isotopic Enrichment: Refers to the percentage of deuterium at a specific labeled position. For example, an aniline-d5 starting material with 99.5% D enrichment means that at each of the five labeled positions, there is a 99.5% probability of finding a deuterium atom.[11][12]
-
Species Abundance: Refers to the percentage of the total population of molecules that have a specific, complete isotopic composition. A starting material with 99.5% isotopic enrichment will not yield a final product where 99.5% of the molecules are the fully deuterated d4 version due to the statistical nature of isotope incorporation.[11][12]
Analytical Workflow for Purity Determination
A dual-pronged approach using both Mass Spectrometry and NMR Spectroscopy is essential for a comprehensive and authoritative characterization of this compound.[13]
Caption: Analytical workflow for isotopic purity validation.
Protocol 1: High-Resolution Mass Spectrometry (HR-MS)
HR-MS is the primary technique for determining the distribution of isotopologues and confirming the mass of the final product.[14][15]
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent like acetonitrile/water with 0.1% formic acid.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system (UPLC/HPLC).
-
LC Method: Employ a standard C18 column with a gradient elution to ensure the analyte is free from any co-eluting impurities.
-
MS Acquisition:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan (e.g., m/z 100-500).
-
Resolution: Set to >60,000 to ensure clear separation of isotopic peaks.
-
-
Data Analysis:
-
Extract the mass spectrum corresponding to the this compound peak.
-
Identify the monoisotopic mass for each isotopologue: d4 ([M+H]⁺ ≈ 269.10), d3 ([M+H]⁺ ≈ 268.10), d2 ([M+H]⁺ ≈ 267.09), d1 ([M+H]⁺ ≈ 266.09), and d0 ([M+H]⁺ ≈ 265.08).
-
Integrate the peak area for each isotopologue.
-
Calculate the isotopic purity as the percentage of the d4 species relative to the sum of all detected isotopologue species. A correction for the natural abundance of ¹³C may be necessary for highest accuracy.[16]
-
Table 1: Representative HR-MS Data for this compound
| Isotopologue | Theoretical m/z ([M+H]⁺) | Measured Relative Abundance (%) |
| d0 (C₁₁H₁₂N₄O₂S) | 265.0808 | < 0.1 |
| d1 (C₁₁H₁₁DN₄O₂S) | 266.0871 | 0.2 |
| d2 (C₁₁H₁₀D₂N₄O₂S) | 267.0934 | 1.5 |
| d3 (C₁₁H₉D₃N₄O₂S) | 268.0997 | 5.8 |
| d4 (C₁₁H₈D₄N₄O₂S) | 269.1060 | 92.5 |
Protocol 2: Proton NMR Spectroscopy (¹H NMR)
¹H NMR is exceptionally precise for quantifying the amount of residual hydrogen at the deuterated positions, providing a direct measure of isotopic enrichment.[11][13]
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., DMSO-d6).
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz).
-
Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay to ensure accurate integration.
-
Data Analysis:
-
Identify the signals for the non-deuterated protons (e.g., the pyrimidine ring protons and the methyl group protons).[17][18]
-
Integrate the area of a non-deuterated proton signal (e.g., the methyl group at ~2.4 ppm, which integrates to 3H).
-
Carefully integrate any residual signals in the aromatic region where deuteration occurred (~7.5-8.0 ppm).
-
The isotopic enrichment can be calculated by comparing the integration of the residual aromatic protons to the integration of the non-deuterated methyl protons. For example, if the total integration of residual aromatic protons is 0.04H against the methyl group's 3H, it indicates a very high level of deuteration.
-
Table 2: Representative ¹H NMR Data for Isotopic Enrichment Calculation
| Proton Signal | Chemical Shift (δ, ppm) | Expected Integration (Undeuterated) | Measured Integration (Deuterated Sample) | Calculated Enrichment (%) |
| Methyl (CH₃) | ~2.4 | 3H | 3.00 (Reference) | N/A |
| Aromatic (C₆H₄) | ~7.5-8.0 | 4H | 0.04 | > 99% |
| Pyrimidine (CH) | ~6.8 | 1H | 1.01 | N/A |
| Pyrimidine (CH) | ~8.4 | 1H | 1.00 | N/A |
Conclusion: Ensuring the Deuterium Difference is Controlled
The synthesis of this compound is a well-defined process that relies on the principles of modern organic chemistry, beginning with a strategically chosen deuterated precursor to ensure regiochemical control. However, the synthesis of the molecule is only the first step. A rigorous, multi-technique analytical approach is non-negotiable to validate its isotopic purity.[11] By combining high-resolution mass spectrometry to define species abundance with quantitative NMR to determine site-specific enrichment, researchers and drug development professionals can be confident in the quality and reliability of this critical internal standard. This meticulous characterization ensures the integrity of bioanalytical data, ultimately contributing to the development of safer and more effective pharmaceuticals.[19]
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Clinical Application and Synthesis Methods of Deuterated Drugs . PubMed. [Link]
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Disposition of Sulfonamides in Food-Producing Animals: Pharmacokinetics of Sulfamerazine in Ewe Lambs . AVMA Journals. [Link]
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A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR . Royal Society of Chemistry. [Link]
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[Pharmacokinetic model studies of sulfamerazine in domestic mammals. 3. Acetylation, protein binding, and minimal inhibitory concentration of sulfamerazine] . PubMed. [Link]
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DGet! An open source deuteration calculator for mass spectrometry data . ResearchGate. [Link]
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Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy . MDPI. [Link]
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Pharmacokinetics, metabolism, and renal clearance of sulfadiazine, sulfamerazine, and sulfamethazine and of their N 4 -acetyl and hydroxy metabolites in calves and cows . AVMA Journals. [Link]
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Deuterated Reagents for Pharmaceutical Synthesis: Enhancing Drug Stability and Analytical Precision . ResolveMass Laboratories Inc.[Link]
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Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry . ResearchGate. [Link]
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Pharmacokinetics and renal clearance of sulfamethazine, sulfamerazine, and sulfadiazine and their N4-acetyl and hydroxy metabolites in horses . PubMed. [Link]
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What is Sulfamerazine used for? . Patsnap Synapse. [Link]
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An In-Depth Technical Guide to the Mechanism of Action of Sulfamerazine and Related Sulfonamide Antibacterial Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfonamides represent a cornerstone in the history of antimicrobial chemotherapy. As synthetic antimicrobial agents, their discovery revolutionized the treatment of bacterial infections.[1][2] Sulfamerazine, a prominent member of this class, continues to be a subject of significant interest due to its well-defined mechanism of action and the ongoing challenge of antimicrobial resistance. This technical guide provides a comprehensive exploration of the molecular and cellular mechanisms by which sulfamerazine exerts its antibacterial effects. We will delve into the intricacies of its interaction with its molecular target, the basis of its selective toxicity, the evolution of resistance mechanisms, and the key experimental protocols employed to elucidate and quantify its activity.
Introduction: The Folic Acid Synthesis Pathway - A Bacterial Achilles' Heel
Most bacteria are incapable of utilizing exogenous folate and therefore rely on its de novo synthesis.[1][3][4] This metabolic pathway is indispensable for bacterial survival as it produces tetrahydrofolate (THF), a vital cofactor in the synthesis of nucleic acids (purines and thymidine) and certain amino acids.[1][4][5] The bacterial folic acid biosynthesis pathway, absent in mammals who obtain folate from their diet, presents an ideal target for selective antimicrobial therapy.[1][6][7] This pathway involves a series of enzymatic steps, with dihydropteroate synthase (DHPS) being a critical enzyme in this cascade.[7][8][9]
The bacterial folate synthesis pathway begins with guanosine triphosphate (GTP) and proceeds through several intermediates to produce dihydrofolate (DHF), which is then reduced to the active tetrahydrofolate (THF).[8][10]
Caption: Overview of the bacterial de novo folic acid synthesis pathway.
The Core Mechanism: Competitive Inhibition of Dihydropteroate Synthase (DHPS)
The antibacterial action of sulfamerazine and other sulfonamides is rooted in their structural similarity to para-aminobenzoic acid (PABA), a natural substrate for the enzyme dihydropteroate synthase (DHPS).[11][12][13] This structural mimicry allows sulfamerazine to act as a competitive inhibitor of DHPS.[6][12][13]
Sulfamerazine competes with PABA for binding to the active site of DHPS.[4][12] When sulfamerazine occupies the active site, it prevents the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), thereby blocking the synthesis of 7,8-dihydropteroate, a direct precursor to dihydrofolic acid.[6][13][14] This inhibition is bacteriostatic, meaning it halts the growth and replication of bacteria rather than directly killing them.[14][15][16] The host's immune system is then able to clear the static bacterial population.[12][16]
Caption: Competitive inhibition of DHPS by sulfamerazine.
Basis of Selective Toxicity
The selective toxicity of sulfamerazine is a direct consequence of the fundamental metabolic difference between bacteria and mammals.[1][6] As previously mentioned, bacteria must synthesize folate de novo, making the DHPS enzyme essential for their survival.[1][5] In contrast, mammals lack the DHPS enzyme and the corresponding folate synthesis pathway, instead acquiring folate through their diet.[1][6][7] This makes the bacterial DHPS an excellent target for antimicrobial agents with minimal direct effects on the host.
Mechanisms of Bacterial Resistance to Sulfamerazine
The clinical efficacy of sulfonamides has been challenged by the emergence of bacterial resistance. The primary mechanisms of resistance to sulfamerazine and other sulfonamides include:
-
Alteration of the Target Enzyme: Mutations in the bacterial folP gene, which encodes for DHPS, can lead to an altered enzyme with a reduced affinity for sulfonamides while retaining its affinity for PABA.[2][12][17] This allows the enzyme to function even in the presence of the drug.
-
Increased Production of PABA: Some bacteria can develop resistance by overproducing the natural substrate, PABA.[12][17] The increased concentration of PABA outcompetes the sulfonamide inhibitor for binding to the DHPS active site.
-
Acquisition of Drug-Resistant DHPS: Bacteria can acquire resistance genes, such as sul1, sul2, and sul3, through horizontal gene transfer via plasmids or transposons.[2][18] These genes encode for alternative, drug-insensitive DHPS enzymes that are not inhibited by sulfonamides.[2]
Quantitative Analysis of DHPS Inhibition
| Sulfonamide Derivative | Target Organism/Enzyme | Inhibitory Concentration (IC50/Ki) | Reference |
| Sulfamethoxazole | E. coli DHPS | IC50: 2.76 µg/mL | [19] |
| Dapsone | Pneumocystis carinii DHPS | IC50: 0.2 µM | [5] |
| Sulfanilamide | Pneumocystis carinii DHPS | IC50: 16.4 µM | [5] |
Note: The inhibitory concentrations can vary depending on the specific bacterial species and the experimental conditions.
Key Experimental Protocols
The elucidation of sulfamerazine's mechanism of action relies on a suite of well-established experimental protocols. These assays are crucial for the discovery, characterization, and development of new sulfonamide-based antibacterial agents.
Dihydropteroate Synthase (DHPS) Enzyme Inhibition Assay
This in vitro assay directly measures the inhibitory effect of a compound on the activity of the DHPS enzyme. A common method is a coupled spectrophotometric assay.[13]
Principle: The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is proportional to the DHPS activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.6, containing 10 mM MgCl2).[20]
-
Prepare stock solutions of p-aminobenzoic acid (PABA), 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), NADPH, and the test compound (e.g., sulfamerazine) in an appropriate solvent (e.g., DMSO).[20]
-
Prepare purified DHPS and DHFR enzymes.
-
-
Assay Setup:
-
In a 96-well microplate, add the reaction buffer to each well.
-
Add varying concentrations of the test compound to the test wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add a fixed concentration of PABA, DHPPP, and NADPH to all wells.
-
Add an excess of DHFR to all wells.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a fixed concentration of DHPS to each well.
-
Immediately place the microplate in a spectrophotometer capable of reading absorbance at 340 nm.
-
Monitor the decrease in absorbance over time at a constant temperature (e.g., 37°C).[20]
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Caption: Workflow for a DHPS enzyme inhibition assay.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[21][22][23] Broth microdilution is a standard method for determining the MIC.[15][24]
Principle: A standardized bacterial inoculum is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the lowest concentration of the agent that inhibits bacterial growth is determined.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Culture the test bacterium on an appropriate agar plate overnight.
-
Suspend bacterial colonies in sterile saline or broth to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10^8 CFU/mL).[25]
-
Dilute the standardized suspension to the final required inoculum density (e.g., 5 x 10^5 CFU/mL).[23]
-
-
Drug Dilution:
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with the prepared bacterial suspension.
-
Incubate the plate at 35-37°C for 16-20 hours.[21]
-
-
Result Interpretation:
Murine Systemic Infection Model
In vivo models are essential for evaluating the therapeutic efficacy of an antibacterial compound in a living organism. The murine systemic infection model is a commonly used preclinical model.[12][26]
Principle: Mice are infected with a pathogenic bacterium, and the ability of the test compound to protect the mice from the infection or reduce the bacterial burden is assessed.
Step-by-Step Methodology:
-
Animal Model and Infecting Organism:
-
Use a specific strain of mice (e.g., BALB/c).[3]
-
Prepare a standardized inoculum of a relevant pathogenic bacterium (e.g., Staphylococcus aureus or Streptococcus pneumoniae).
-
-
Infection and Treatment:
-
Infect the mice with the bacterial suspension, typically via intraperitoneal or intravenous injection.[3][16]
-
At a specified time post-infection, administer sulfamerazine (and/or a combination therapy) to the treatment group via a clinically relevant route (e.g., oral gavage or subcutaneous injection).
-
Include a vehicle control group (receiving the drug vehicle only) and potentially a positive control group (treated with a known effective antibiotic).
-
-
Efficacy Endpoints:
-
Monitor the mice for a defined period for survival. The 50% effective dose (ED50), the dose that protects 50% of the mice from death, can be determined.
-
Alternatively, at a specific time point, euthanize the mice and collect relevant tissues (e.g., spleen, liver, blood).
-
Homogenize the tissues and perform serial dilutions and plate counts to determine the bacterial load (CFU/gram of tissue or mL of blood).
-
-
Data Analysis:
-
Compare the survival rates between the treatment and control groups using statistical methods (e.g., Kaplan-Meier survival analysis).
-
Compare the bacterial loads in the tissues of the treated and control groups to determine the reduction in bacterial burden.
-
Conclusion and Future Perspectives
Sulfamerazine and the broader class of sulfonamides remain important tools in the study of antibacterial mechanisms and as therapeutic agents, particularly in combination therapies. Their well-characterized mechanism of action, targeting the essential bacterial folic acid synthesis pathway via competitive inhibition of DHPS, provides a clear example of rational drug design. However, the persistent challenge of bacterial resistance necessitates ongoing research into novel inhibitors of the folate pathway. Understanding the structural and mechanistic basis of DHPS inhibition and the molecular drivers of resistance is paramount for the development of next-generation sulfonamides or new classes of DHPS inhibitors that can circumvent existing resistance mechanisms. The experimental protocols detailed in this guide provide the foundational methodologies for these critical research and development endeavors.
References
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Methodological & Application
GC-MS Protocol for the Analysis of Sulfonamides with Deuterated Standards: A Guide to Achieving High Accuracy and Precision
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive and detailed protocol for the quantitative analysis of sulfonamide residues in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology hinges on a robust sample preparation workflow, chemical derivatization to ensure analyte volatility and thermal stability, and the indispensable use of deuterated internal standards. The principles of isotope dilution mass spectrometry are leveraged to correct for matrix effects and procedural variability, thereby ensuring the highest degree of accuracy and reproducibility. This guide is designed for researchers in pharmaceutical development, food safety, and environmental monitoring, offering both a step-by-step experimental procedure and the scientific rationale behind critical methodological choices.
Introduction: The Imperative for Accurate Sulfonamide Quantification
Sulfonamides are a class of synthetic antimicrobial agents widely used in both human and veterinary medicine. Their persistence and potential for accumulation in environmental and food matrices (such as milk, meat, and wastewater) necessitate sensitive and reliable analytical methods for monitoring and risk assessment.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for this purpose, offering excellent selectivity and sensitivity.[3][4]
However, the inherent polarity and low volatility of sulfonamides make their direct analysis by GC challenging.[5][6] Furthermore, complex sample matrices can introduce significant analytical variability through matrix effects, where co-extracted compounds suppress or enhance the analyte signal in the mass spectrometer.[7][8][9]
To overcome these challenges, this protocol employs a two-pronged strategy:
-
Chemical Derivatization: Conversion of the polar sulfonamide group into a more volatile and thermally stable derivative suitable for GC analysis.[5][6][10]
-
Isotope Dilution using Deuterated Standards: The use of stable isotope-labeled (SIL) internal standards, specifically deuterated analogs of the target sulfonamides, is the gold standard for quantitative mass spectrometry.[11][12][13] These standards are chemically identical to the analytes, ensuring they behave similarly during sample extraction, derivatization, and chromatographic separation.[12][14] Because they are distinguished by their mass-to-charge ratio (m/z), they provide a reliable internal reference to correct for analyte loss and signal fluctuations, leading to highly accurate and robust quantification.[11][15]
Principle of the Method
The analytical workflow is a multi-stage process designed to isolate, derivatize, and accurately quantify sulfonamides from the sample matrix. A known quantity of a deuterated internal standard mixture is added to the sample at the very beginning of the procedure. This "spiking" step is crucial, as the internal standard experiences the same procedural losses and matrix effects as the native analyte. The final quantification is based on the ratio of the native analyte signal to the deuterated standard signal, which remains constant regardless of sample loss or signal suppression.
Caption: Overall experimental workflow for sulfonamide analysis.
Materials and Reagents
-
Standards: Analytical grade sulfonamide standards (e.g., Sulfamethazine, Sulfadiazine, Sulfamethoxazole) and their corresponding deuterated analogs (e.g., Sulfamethazine-d4).
-
Solvents: HPLC or GC-grade acetone, ethyl acetate, acetonitrile, methanol, n-hexane, and toluene.
-
Reagents:
-
Equipment:
-
Analytical balance, vortex mixer, centrifuge.
-
Nitrogen evaporation system.
-
GC-MS system with an autosampler and Electron Ionization (EI) source.
-
Glassware: Volumetric flasks, centrifuge tubes, vials with PTFE-lined caps.
-
Detailed Experimental Protocol
Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each native sulfonamide and deuterated internal standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with acetone.[17] Store at ≤ -10 °C for up to 6 months.[17]
-
Intermediate Solutions (10 µg/mL): Prepare a mixed intermediate standard by diluting the native stock solutions with methanol. Prepare a separate mixed deuterated internal standard (IS) solution by diluting the deuterated stock solutions with methanol.
-
Working Internal Standard (IS) Spiking Solution (1 µg/mL): Dilute the 10 µg/mL mixed IS solution with methanol. This solution will be added to all samples, calibrators, and controls.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the 10 µg/mL mixed native standard solution into a blank matrix extract. A typical concentration range would be 5, 10, 25, 50, 100, and 250 ng/mL. Process these calibrators alongside the unknown samples.
Sample Preparation and Extraction (Example: Milk)
-
Homogenization: Pipette 2.0 mL of milk into a 15 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the Working IS Spiking Solution (1 µg/mL) to the tube. Vortex for 30 seconds. Allow to equilibrate for 15 minutes.
-
Extraction:
-
Add 5 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes to separate the layers.
-
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Re-extraction: Repeat the extraction (steps 3-4) on the remaining aqueous layer with another 5 mL of ethyl acetate. Combine the organic extracts.
-
Drying and Evaporation: Add a small amount of anhydrous sodium sulfate to the combined extract to remove residual water. Transfer the dried extract to a new tube and evaporate to complete dryness under a gentle stream of nitrogen at 40 °C.
Chemical Derivatization
Safety Note: Derivatization reagents are often hazardous. Perform these steps in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Diazomethane is explosive and toxic; handle with extreme caution. (Trimethylsilyl)diazomethane is a safer alternative.[18]
This two-step procedure first methylates the sulfonamide nitrogen and then acylates the amino group, creating a stable, volatile derivative.[17]
-
Methylation:
-
To the dry residue from step 4.2.6, add 100 µL of a diazomethane solution in ether (or (trimethylsilyl)diazomethane in toluene).
-
Vortex briefly and let the reaction proceed at room temperature for 10 minutes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Acylation:
-
Add 100 µL of ethyl acetate and 20 µL of Pentafluoropropionic anhydride (PFPA) to the dried residue.
-
Seal the vial and heat at 60 °C for 30 minutes.
-
Cool the vial to room temperature. Evaporate the contents to dryness under nitrogen.
-
-
Reconstitution: Reconstitute the final dry residue in 100 µL of toluene for GC-MS analysis.
Caption: Two-step derivatization of a sulfonamide for GC-MS analysis.
GC-MS Instrumental Parameters
The following parameters serve as a starting point and should be optimized for the specific instrument and analytes.
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Volume | 1 µL | Standard volume for good sensitivity without overloading the system. |
| Injector Type | Splitless | Maximizes transfer of analyte onto the column for trace analysis. |
| Injector Temp. | 280 °C | Ensures rapid volatilization of the derivatized analytes. |
| Carrier Gas | Helium (99.999% purity) | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Provides consistent retention times and optimal separation. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms or equivalent) | A non-polar column providing good separation for a wide range of analytes. |
| Oven Program | Initial 150 °C, hold 1 min; Ramp 15 °C/min to 300 °C; Hold 5 min | The temperature ramp allows for the separation of different sulfonamides based on their boiling points.[19] |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Ion Source Temp. | 230 °C | Standard temperature to maintain analyte integrity. |
| Transfer Line Temp. | 290 °C | Prevents condensation of analytes between the GC and MS. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific m/z ions for each analyte. |
Data Analysis and Validation
Ion Selection for SIM Mode
For quantitative analysis, specific ions for each derivatized sulfonamide and its deuterated standard must be selected. One ion is used for quantification (Quantifier) and at least two others for confirmation (Qualifiers).
| Analyte (Derivatized) | Deuterated IS (Derivatized) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| Sulfamethazine-PFPA | Sulfamethazine-d4-PFPA | 360 | 296, 238 |
| Sulfadiazine-PFPA | Sulfadiazine-d4-PFPA | 332 | 268, 238 |
| Sulfamethoxazole-PFPA | Sulfamethoxazole-d4-PFPA | 335 | 271, 238 |
| Note: These m/z values are representative and must be confirmed experimentally. |
Quantification and Method Validation
-
Calibration Curve: Plot the peak area ratio (Analyte Quantifier Ion / IS Quantifier Ion) against the concentration of the calibration standards. Perform a linear regression to obtain the calibration equation (y = mx + c) and correlation coefficient (R²).
-
Quantification: Calculate the peak area ratio for the unknown samples and determine their concentration using the calibration equation.
-
Validation: The method should be validated according to established guidelines (e.g., ICH, FDA) to ensure its performance.[20]
| Validation Parameter | Acceptance Criteria | Purpose |
| Linearity (R²) | > 0.995 | Demonstrates a proportional response across the concentration range.[20] |
| Accuracy (% Recovery) | 80 - 120% | Measures the agreement between the measured and known concentration.[19][20] |
| Precision (% RSD) | < 15% | Measures the repeatability and reproducibility of the method.[19][20] |
| Limit of Detection (LOD) | S/N ≥ 3 | The lowest concentration at which the analyte can be reliably detected. |
| Limit of Quantification (LOQ) | S/N ≥ 10 | The lowest concentration at which the analyte can be accurately quantified. |
Conclusion
This application note details a robust and reliable GC-MS method for the quantification of sulfonamides. The strategic combination of chemical derivatization and the use of deuterated internal standards effectively addresses the challenges of analyte volatility and matrix interference. By adhering to this protocol and its underlying principles, laboratories can achieve the high levels of accuracy, precision, and trustworthiness required for regulatory compliance, quality control, and advanced research applications. The use of isotope dilution is not merely a procedural step but a foundational element that ensures the integrity and validity of the generated data.[12][21]
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García-Galan, M. J., et al. (2014). Recent advances in sample preparation techniques and methods of sulfonamides detection - A review. Analytica Chimica Acta, 850, 1-22. Retrieved from [Link]
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Tsikas, D., et al. (2019). GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as pentafluorobenzyl derivatives [R-SO2-N(PFB)2] and quantification of pharmacological acetazolamide in human urine. Journal of Chromatography B, 1134-1135, 121860. Retrieved from [Link]
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Koek, M. M., et al. (2012). Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites. Journal of Chromatography A, 1247, 147-155. Retrieved from [Link]
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ResearchGate. (n.d.). Quantification of five sulfonamides using internal standard normalization from simultaneous precursor ion scans acquired from a benchtop mass spectrometer. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023). CWA Analytical Methods: Contaminants of Emerging Concern. Retrieved from [Link]
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Application Notes & Protocols: Sample Preparation of Sulfamerazine-d4 in Animal Tissues for LC-MS/MS Analysis
Introduction
Sulfamerazine is a sulfonamide antibiotic widely used in veterinary medicine to treat and prevent bacterial infections in food-producing animals.[1] The presence of its residues in animal-derived food products, such as meat and liver, is a significant concern for human health due to potential allergic reactions and the development of antibiotic resistance.[2] Regulatory bodies worldwide, including the European Union and the U.S. FDA, have established Maximum Residue Limits (MRLs) for sulfamerazine in various animal tissues to ensure food safety.[3][4]
Accurate quantification of these residues is paramount. The use of a stable isotope-labeled internal standard, such as Sulfamerazine-d4, is the gold standard in quantitative mass spectrometry-based methods like LC-MS/MS.[5][6] this compound mimics the chemical behavior of the target analyte (sulfamerazine) during sample preparation and analysis, correcting for variations in extraction recovery and matrix effects, thereby ensuring the highest degree of accuracy and precision.[6]
This guide provides a comprehensive overview of the principles and detailed protocols for the extraction of this compound and its parent compound from complex animal tissue matrices. We will explore the foundational science behind common sample preparation techniques and offer step-by-step workflows suitable for researchers, scientists, and drug development professionals.
Guiding Principles: The Role of Physicochemical Properties
The success of any extraction protocol is dictated by the physicochemical properties of the analyte. Understanding these properties allows for the rational design of a robust sample preparation workflow.
Sulfamerazine is an amphiprotic compound, meaning it can act as either an acid or a base. Its properties are crucial for selecting appropriate extraction solvents and pH conditions.
| Property | Value | Significance for Sample Preparation |
| Molecular Formula | C₁₁H₁₂N₄O₂S | Governs molecular weight and potential interactions.[7] |
| pKa | ~5.9 - 7.1 | Indicates that sulfamerazine's charge state is pH-dependent; it is less soluble at its isoelectric point and more soluble in acidic or basic solutions.[8][9] |
| logP (Octanol-Water) | 0.14 | A low logP value indicates that sulfamerazine is relatively hydrophilic, influencing the choice of organic solvents for extraction.[7] |
| Solubility | Water: 202 mg/L | Limited water solubility necessitates the use of organic solvents for efficient extraction.[7] Solubility is higher in acetonitrile than in ethanol.[1] |
General Workflow for Animal Tissue Sample Preparation
The overall goal is to isolate the analyte of interest from a complex biological matrix (proteins, fats, salts) and prepare a clean sample suitable for LC-MS/MS injection.
subgraph "cluster_Prep" { label = "Sample Preparation"; bgcolor="#F1F3F4"; style="rounded"; Tissue [label="Animal Tissue Sample\n(e.g., Muscle, Liver)"]; Homogenize [label="Homogenization"]; Spike [label="Spike with\nthis compound (IS)"]; }
subgraph "cluster_Extract" { label = "Extraction & Cleanup"; bgcolor="#F1F3F4"; style="rounded"; Extraction [label="Extraction\n(e.g., LLE, SPE)"]; Evaporation [label="Evaporation to Dryness"]; Reconstitution [label="Reconstitution in\nMobile Phase"]; }
subgraph "cluster_Analysis" { label = "Analysis"; bgcolor="#F1F3F4"; style="rounded"; LCMS [label="LC-MS/MS Analysis"]; }
Tissue -> Homogenize [label=" Mince/Blend[10]"]; Homogenize -> Spike; Spike -> Extraction; Extraction -> Evaporation; Evaporation -> Reconstitution; Reconstitution -> LCMS; }
Overall workflow for animal tissue analysis.
Protocol 1: Protein Precipitation (PPT) & Liquid-Liquid Extraction (LLE)
This is a classic, robust, and cost-effective method for removing the bulk of protein and fat from tissue samples. Acetonitrile is a common choice for protein precipitation as it is a water-miscible organic solvent that effectively denatures and precipitates proteins.[11] The subsequent LLE step further purifies the sample by partitioning the analyte into an immiscible organic solvent.
Rationale: The initial extraction with an organic solvent like ethyl acetate or acetonitrile serves two purposes: it precipitates proteins and simultaneously extracts the semi-polar sulfamerazine.[12][13] A subsequent pH adjustment and liquid-liquid partitioning step leverages sulfamerazine's pKa to move it from one liquid phase to another, leaving interferences behind.
Start [label="2g Homogenized Tissue", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Spike [label="Spike with this compound IS"]; AddSolvent [label="Add 10 mL Acetonitrile\n(with 1% Acetic Acid)[14]"]; Vortex [label="Vortex/Shake Vigorously"]; Centrifuge1 [label="Centrifuge (e.g., 4000 rpm, 10 min)"]; Supernatant [label="Collect Supernatant"]; Evaporate [label="Evaporate to Dryness (N₂ Stream, 40°C)"]; Reconstitute [label="Reconstitute in Acidic Buffer"]; AddHexane [label="Add Hexane (Defatting)[2]"]; Vortex2 [label="Vortex & Centrifuge"]; CollectAqueous [label="Collect Aqueous Layer"]; Final [label="Ready for LC-MS/MS", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Spike; Spike -> AddSolvent; AddSolvent -> Vortex; Vortex -> Centrifuge1; Centrifuge1 -> Supernatant; Supernatant -> Evaporate; Evaporate -> Reconstitute; Reconstitute -> AddHexane; AddHexane -> Vortex2; Vortex2 -> CollectAqueous; CollectAqueous -> Final; }
Protein Precipitation and LLE Workflow.
Materials:
-
Homogenized animal tissue (e.g., liver, muscle)[10]
-
This compound internal standard (IS) solution
-
Acetonitrile (HPLC grade)[15]
-
Ethyl Acetate (HPLC grade)[10]
-
Hexane (HPLC grade)
-
Formic acid or Acetic Acid
-
Deionized water
-
50 mL polypropylene centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Step-by-Step Protocol:
-
Sample Weighing: Weigh 2.0 ± 0.1 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.[14]
-
Internal Standard Spiking: Add a known amount (e.g., 100 µL) of this compound internal standard solution to all samples, blanks, and quality controls. Allow to stand for 15 minutes.[10]
-
Protein Precipitation/Extraction:
-
Add 10 mL of acetonitrile (containing 1% acetic acid) to the tube.[14] The acid helps to keep the sulfamerazine protonated and improves extraction efficiency.
-
Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
-
Centrifugation: Centrifuge the sample at 4,000 rpm for 10 minutes to pellet the precipitated proteins and tissue debris.[14]
-
Supernatant Collection: Carefully transfer the supernatant (the clear liquid layer) to a clean tube.
-
Defatting (for fatty tissues):
-
Add 5 mL of hexane to the supernatant, vortex for 1 minute, and centrifuge for 5 minutes.
-
Discard the upper hexane layer, which contains lipids. This step is critical for reducing matrix effects in the LC-MS/MS analysis.[2]
-
-
Evaporation: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen at 40-45°C.[16]
-
Reconstitution: Reconstitute the dry residue in 1 mL of the initial mobile phase (e.g., 85:15 water:acetonitrile with 0.1% formic acid).[2][17]
-
Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE)
SPE is a more advanced and selective sample preparation technique that provides cleaner extracts compared to PPT and LLE.[2][13] It utilizes a solid sorbent packed in a cartridge to bind the analyte of interest while matrix interferences are washed away. The analyte is then eluted with a small volume of solvent.
Rationale: This method leverages specific chemical interactions between the analyte and the SPE sorbent. For sulfamerazine, a cation-exchange or a reversed-phase (like C18 or a hydrophilic-lipophilic balanced polymer) sorbent is often used.[2][15] The choice depends on the desired selectivity. Cation-exchange SPE is highly effective as it targets the basic nature of the sulfamerazine molecule.
subgraph "cluster_Prep" { label = "Sample & Cartridge Prep"; bgcolor="#F1F3F4"; style="rounded"; Start [label="2g Homogenized Tissue\n+ IS + 10 mL ACN", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Centrifuge [label="Vortex & Centrifuge"]; Supernatant [label="Collect & Dilute Supernatant"]; Condition [label="SPE Cartridge Conditioning\n(e.g., Methanol, Water)[16]"]; }
subgraph "cluster_SPE" { label = "SPE Steps"; bgcolor="#F1F3F4"; style="rounded"; Load [label="Load Sample onto Cartridge"]; Wash [label="Wash (Remove Interferences)"]; Elute [label="Elute this compound"]; }
subgraph "cluster_Final" { label = "Final Steps"; bgcolor="#F1F3F4"; style="rounded"; Evaporate [label="Evaporate Eluate to Dryness"]; Reconstitute [label="Reconstitute in Mobile Phase"]; Final [label="Ready for LC-MS/MS", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }
Start -> Centrifuge -> Supernatant -> Load; Condition -> Load; Load -> Wash; Wash -> Elute; Elute -> Evaporate; Evaporate -> Reconstitute; Reconstitute -> Final; }
Solid-Phase Extraction (SPE) Workflow.
Materials:
-
Sample extract (from steps 1-5 of the PPT protocol)
-
C18 or polymeric cation-exchange SPE cartridges (e.g., 3 cc, 60 mg)
-
Methanol (HPLC grade)
-
Deionized water
-
Elution solvent (e.g., 5% ammonia in methanol)[15]
-
SPE vacuum manifold
-
Nitrogen evaporator
Step-by-Step Protocol:
-
Initial Extraction: Prepare the initial tissue extract as described in steps 1-5 of the PPT/LLE protocol.
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water.[16] Do not allow the cartridge to go dry. This step activates the sorbent.
-
-
Sample Loading:
-
Dilute the supernatant from the initial extraction with water to reduce the organic solvent concentration, ensuring proper binding to the sorbent.
-
Load the diluted extract onto the conditioned SPE cartridge at a slow flow rate (1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove hydrophilic interferences.[16]
-
Follow with a wash of 5 mL of a weak organic solvent (e.g., 20% methanol in water) to remove more tightly bound interferences without eluting the analyte.
-
-
Elution:
-
Elute the sulfamerazine and this compound from the cartridge using 4 mL of an appropriate elution solvent (e.g., methanol or a mixture of methanol with a small amount of ammonia to neutralize the charge interaction in cation-exchange).[16]
-
-
Evaporation & Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-45°C.[16]
-
Reconstitute the residue in 1 mL of the initial mobile phase and filter into an HPLC vial.
-
Method Comparison
| Parameter | Protein Precipitation & LLE | Solid-Phase Extraction (SPE) |
| Selectivity | Low to Moderate | High |
| Extract Cleanliness | Moderate | High |
| Speed | Fast | Slower (more steps) |
| Cost per Sample | Low | Higher |
| Potential for Automation | Moderate | High |
| Solvent Consumption | High | Moderate |
Conclusion
The choice of sample preparation technique for this compound in animal tissues depends on the specific requirements of the analysis, including desired sensitivity, sample throughput, and available instrumentation. The Protein Precipitation and Liquid-Liquid Extraction method is a rapid and cost-effective approach suitable for many applications. For analyses requiring the highest sensitivity and selectivity, and to minimize matrix effects, the Solid-Phase Extraction method is superior, providing a much cleaner final extract for LC-MS/MS analysis.[2][13] In all cases, the correct use of a stable isotope-labeled internal standard like this compound is critical for achieving accurate and reliable quantification of sulfamerazine residues in regulated environments.[5][6]
References
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Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of Sulfamerazine in Human Plasma
Introduction and Scientific Rationale
Sulfamerazine is a sulfonamide antibiotic used in veterinary and, historically, in human medicine. Accurate quantification of Sulfamerazine in plasma is essential for pharmacokinetic (PK) and toxicokinetic (TK) studies, which are fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This information is critical for determining appropriate dosing regimens and assessing the safety and efficacy of new drug candidates.
This application note details a highly selective, sensitive, and robust method for the quantitative determination of Sulfamerazine in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is the gold standard for bioanalytical quantification due to its superior sensitivity and selectivity, which allows for the precise measurement of analytes even in complex biological matrices.[1][2]
A key aspect of this protocol is the use of an internal standard (IS). An IS is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, calibrators, and quality controls. Its purpose is to correct for variability that may occur during sample preparation and the analytical run, such as extraction inconsistencies or fluctuations in instrument response.[1] For this method, Sulfadimidine (also known as Sulfamethazine), another sulfonamide antibiotic, is employed as the internal standard due to its structural similarity and chromatographic behavior, ensuring reliable quantification.[3] The entire method is developed and validated in accordance with the principles outlined in regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7][8]
Overview of the Bioanalytical Workflow
The analytical process follows a streamlined workflow designed for high-throughput analysis. It begins with a simple but effective protein precipitation step to prepare the plasma sample, followed by chromatographic separation and detection by tandem mass spectrometry.
Caption: High-level workflow for Sulfamerazine quantification in plasma.
Materials, Reagents, and Instrumentation
Materials and Reagents
-
Analytes: Sulfamerazine (Reference Standard, >99% purity), Sulfadimidine (Internal Standard, >99% purity).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).
-
Biological Matrix: Drug-free, pooled human plasma (with K₂EDTA as anticoagulant).
-
Labware: Calibrated pipettes, 1.5 mL polypropylene microcentrifuge tubes, HPLC vials with inserts.
Instrumentation and Conditions
This method was developed on a standard UHPLC system coupled to a triple quadrupole mass spectrometer.
| Parameter | Condition |
| LC System | Thermo Scientific™ Vanquish™ Horizon UHPLC or equivalent |
| Column | Waters ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent reversed-phase column[1] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[9][10] |
| Gradient Elution | 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and re-equilibrate for 1.0 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | SCIEX Triple Quad™ 5500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Sulfamerazine: 265.1 → 156.1 m/z Sulfadimidine (IS): 279.1 → 186.2 m/z[11] |
| Source Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
Detailed Experimental Protocols
Protocol 1: Preparation of Stock, Calibration, and QC Solutions
Rationale: Accurate preparation of stock and working solutions is the foundation of quantitative analysis. Using a certified reference standard and precise dilutions minimizes systematic errors.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Sulfamerazine and Sulfadimidine (IS) into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with methanol. These are the primary stock solutions. Store at -20°C.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the Sulfamerazine primary stock solution with 50:50 (v/v) acetonitrile/water to prepare a series of working standard solutions for spiking the calibration curve.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the Sulfadimidine (IS) primary stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.
-
-
Calibration Curve (CC) and Quality Control (QC) Samples:
-
Spike appropriate volumes of the working standard solutions into blank human plasma to achieve the desired calibration concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (LQC, 3x LLOQ), Medium (MQC), and High (HQC, ~80% of ULOQ).
-
Protocol 2: Plasma Sample Preparation via Protein Precipitation
Rationale: Proteins in plasma can interfere with analysis and damage the LC column. Protein precipitation is a rapid and effective method to remove the majority of these macromolecules.[12] Using cold acetonitrile enhances precipitation efficiency, and the addition of the internal standard at this stage ensures it undergoes the exact same process as the analyte, providing accurate correction for any sample loss.[13][14]
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Application Note: Advanced Solid-Phase Extraction (SPE) Strategies for the Robust Quantification of Sulfonamides by LC-MS
Abstract
This comprehensive guide provides an in-depth exploration of solid-phase extraction (SPE) methodologies tailored for the analysis of sulfonamide antibiotics in complex matrices prior to Liquid Chromatography-Mass Spectrometry (LC-MS). Moving beyond a simple recitation of steps, this document elucidates the critical chemical principles governing method development, from sorbent selection to elution optimization. We present detailed, validated protocols for environmental water and animal-derived food matrices, offering researchers and drug development professionals the foundational knowledge and practical steps required to achieve high recovery, minimize matrix effects, and ensure the accurate, sensitive quantification of sulfonamide residues.
Introduction: The Analytical Challenge of Sulfonamides
Sulfonamides (SAs) are a class of synthetic antimicrobial agents widely used in veterinary and human medicine for their efficacy against a broad spectrum of bacterial infections.[1][2][3] Their extensive use, however, can lead to the presence of residues in environmental compartments and food products of animal origin, such as meat, milk, and seafood.[1][4] These residues pose potential risks to human health, including allergic reactions and the proliferation of antibiotic-resistant bacteria.[1] Consequently, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for sulfonamides in various foodstuffs, necessitating highly sensitive and selective analytical methods for routine monitoring.[1][5][6]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for sulfonamide analysis due to its exceptional sensitivity and specificity.[7][8][9] However, the direct injection of complex samples like river water, milk, or tissue homogenates into an LC-MS/MS system is untenable. The presence of matrix components (salts, proteins, lipids, humic acids) can cause ion suppression or enhancement, leading to inaccurate quantification, and can foul the analytical column and mass spectrometer ion source.[10][11]
Solid-phase extraction (SPE) is a critical sample preparation technique that addresses these challenges by isolating target analytes from interfering matrix components, providing sample clean-up, and concentrating the analytes to meet the low detection limits required.[4][10][12] This note details the strategic development of SPE methods for sulfonamides, focusing on the chemical logic that underpins robust and reproducible results.
The Chemistry of Sulfonamides: A Foundation for SPE Method Development
A successful SPE method hinges on exploiting the physicochemical differences between the analytes and the matrix interferences. Sulfonamides possess a common chemical structure characterized by a sulfonyl group attached to an amine, and an aniline ring.[2][13][14] The key to their separation lies in their amphoteric nature; they possess both a weakly acidic sulfonamide moiety (pKa₁ ≈ 5-8) and a weakly basic aromatic amine group (pKa₂ ≈ 2-3).
This dual functionality means their charge state is highly dependent on pH:
-
Acidic pH (pH < 2): The aromatic amine is protonated (-NH₃⁺), and the molecule carries a net positive charge.
-
Neutral pH (pH ≈ 4-7): The molecule is largely neutral.
-
Alkaline pH (pH > 8): The sulfonamide nitrogen is deprotonated (-SO₂-N⁻-), and the molecule carries a net negative charge.
This pH-dependent behavior is the most powerful tool in our arsenal for developing selective SPE methods, allowing us to manipulate the interaction of sulfonamides with different sorbent chemistries.
Strategic Sorbent Selection for Sulfonamide Extraction
The choice of SPE sorbent is the most critical decision in method development. Several mechanisms can be employed for sulfonamide retention.
Reversed-Phase SPE
Reversed-phase is the most common mechanism, retaining analytes through hydrophobic interactions.
-
Mechanism: At a slightly acidic to neutral pH (e.g., pH 4-7), sulfonamides are in their less polar, neutral form and can be effectively retained on non-polar sorbents like C18 or polymeric materials.[15]
-
Sorbents:
-
Polymeric Sorbents (e.g., Oasis HLB, Strata-X): These are often preferred over silica-based C18 sorbents. Hydrophilic-Lipophilic Balanced (HLB) sorbents, composed of a copolymer like N-vinylpyrrolidone and divinylbenzene, offer excellent retention for a wide range of compounds, from polar to nonpolar.[15] They are stable across the entire pH range (0-14) and are less prone to drying out, which adds to method robustness.
-
Silica-Based Sorbents (C18): While effective, they can suffer from silanol interactions and are less stable at extreme pH values.
-
-
Rationale: This approach is excellent for cleaning up aqueous samples like river or tap water. The sample is typically acidified to pH 4-7 to ensure sulfonamides are neutral, loaded onto the conditioned sorbent, washed with water to remove salts and polar interferences, and then eluted with an organic solvent like methanol or acetonitrile.[15]
Ion-Exchange SPE
Ion-exchange SPE offers higher selectivity by exploiting the charge of the sulfonamide molecule.
-
Mechanism: This method relies on electrostatic interactions between the charged analyte and a charged sorbent.
-
Weak Anion Exchange (WAX): At a pH above their pKa₁, sulfonamides are negatively charged and can be retained on a positively charged WAX sorbent.[16]
-
Strong Cation Exchange (SCX): At a pH below their pKa₂, sulfonamides are positively charged and can be retained on a negatively charged SCX sorbent.
-
-
Rationale: This is a powerful technique for complex matrices. For example, using a WAX sorbent, a sample can be loaded at pH > 8. Neutral and basic interferences are washed away. The sorbent is then washed with a weak organic solvent to remove hydrophobically bound interferences. Finally, the sulfonamides are eluted by lowering the pH to neutralize their charge, breaking the ionic bond. This provides a highly orthogonal clean-up mechanism to reversed-phase.
Mixed-Mode SPE
Mixed-mode sorbents combine both reversed-phase and ion-exchange functionalities on the same particle, offering the highest degree of selectivity.
-
Mechanism: These sorbents can interact with analytes via multiple mechanisms simultaneously. A common example is a polymeric reversed-phase sorbent with embedded anion or cation exchange groups.
-
Rationale: For extremely challenging matrices like animal tissue or milk, a mixed-mode approach can provide unparalleled clean-up. One can use pH manipulation to turn on or off the ionic interactions, allowing for very specific wash and elution steps to remove different classes of interferences.
The general workflow for a solid-phase extraction protocol is visualized below.
Caption: A typical multi-step workflow for isolating sulfonamides using SPE.
Data Presentation: Performance of Common SPE Sorbents
The following table summarizes typical performance data for the extraction of sulfonamides from various matrices using different SPE sorbents, as reported in scientific literature.
| Sorbent Type | Matrix | Number of Sulfonamides | Average Recovery (%) | Key Method Parameters | Reference(s) |
| Oasis HLB | Environmental Water | 19 | 74 - 118% | pH adjusted to 4-7; Elution with Methanol | [15] |
| Oasis HLB | Bovine Liver | 16 | >80% (qualitative) | Initial ACN extraction; Elution with ACN | [4] |
| Poly-Sery HLB | Environmental Water | 17 | 79 - 118% | Automated SPE; Elution with Acetone-Methanol | [10][17] |
| Diatomaceous Earth (MSPD) | Liver Tissue | 7 | >84.6% | Matrix Solid-Phase Dispersion; Elution with Acetone | [18] |
| Oasis WAX | Surface Water | 25 PFAS (Anionic) | (Not specified for SAs) | Demonstrates weak anion exchange principle | [16] |
| p-MAA-EDMA Polymer | Milk & Chicken | Multiple | Good linearity/LODs | Micro-SPE format | [19] |
This table is a synthesis of data from multiple sources and is intended for comparative purposes. Actual performance will vary based on the specific analytes, matrix, and laboratory conditions.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for two common applications.
Protocol 1: Extraction of Sulfonamides from Environmental Water
This protocol is adapted from established methods for analyzing sulfonamides in surface and groundwater using a polymeric reversed-phase sorbent.[15][20]
Objective: To concentrate and clean up a panel of 19 sulfonamides from a 500 mL water sample.
Materials:
-
SPE Cartridge: Bond Elut HLB, 6 mL, 500 mg (or equivalent polymeric reversed-phase cartridge)
-
Reagents: LC-MS grade Methanol (MeOH), Water, Hydrochloric Acid (HCl), Sodium EDTA (Na₂EDTA)
-
Equipment: SPE Vacuum Manifold, Nitrogen Evaporator, Vortex Mixer, Centrifuge, 0.2 µm Syringe Filters
Methodology:
-
Sample Preparation: a. Measure 500 mL of the water sample. b. Add 0.25 g of Na₂EDTA to the sample and mix until fully dissolved.[15][20] The EDTA chelates divalent cations (e.g., Ca²⁺, Mg²⁺) that can otherwise interfere with the extraction. c. Adjust the sample pH to between 4 and 7 using diluted HCl.[15] This ensures the sulfonamides are in their neutral, most hydrophobic state for optimal retention on the reversed-phase sorbent. d. If using internal standards, spike them into the sample at this stage and mix thoroughly.
-
SPE Cartridge Conditioning & Equilibration: a. Place the HLB cartridges on the vacuum manifold. b. Conditioning: Pass 6 mL of MeOH through each cartridge. Do not let the sorbent bed go dry. This step solvates the polymer chains and activates the sorbent for interaction. c. Equilibration: Pass 6 mL of LC-MS grade water through each cartridge. This removes the organic solvent and prepares the sorbent for the aqueous sample. Do not let the sorbent bed go dry.
-
Sample Loading: a. Gradually load the entire 500 mL prepared water sample onto the cartridge. b. Maintain a flow rate of approximately 5 mL/min. A consistent, slow flow rate is crucial for ensuring efficient analyte retention.
-
Washing: a. After the entire sample has passed through, wash the cartridge with 6 mL of LC-MS grade water. This step removes residual salts and highly polar matrix components that were not retained. b. Apply high vacuum for 5-10 minutes to completely dry the sorbent bed. Residual water can interfere with the subsequent elution step.
-
Elution: a. Place collection tubes inside the vacuum manifold. b. Elute the retained sulfonamides by passing two aliquots of 4 mL of MeOH through the cartridge (8 mL total).[15] Allow the solvent to soak the sorbent bed for a minute before applying vacuum to ensure complete desorption of the analytes.
-
Post-Elution Processing: a. Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in 1 mL of a suitable solvent, typically the initial mobile phase of the LC-MS method (e.g., 1:1 MeOH:water).[15] c. Vortex thoroughly to dissolve the residue. d. Filter the reconstituted sample through a 0.2 µm syringe filter into an LC vial. The sample is now ready for LC-MS/MS analysis.
Protocol 2: Extraction of Sulfonamides from Milk
This protocol describes a method for extracting sulfonamides from milk, a complex matrix containing high levels of proteins and fats. It involves an initial protein precipitation/liquid extraction step followed by SPE clean-up.[1]
Objective: To extract and clean up a panel of 14 sulfonamides from a 5 g milk sample.
Materials:
-
SPE Cartridge: C18 or Polymeric Reversed-Phase (e.g., Oasis HLB), 3 mL, 200 mg
-
Reagents: Acetonitrile (ACN), Ethyl Acetate, n-Hexane, LC-MS grade Methanol (MeOH) and Water
-
Equipment: Homogenizer/Vortex Mixer, Centrifuge (capable of >4000 x g), SPE Vacuum Manifold, Nitrogen Evaporator
Methodology:
-
Sample Preparation & Initial Extraction: a. Weigh 5 g of a homogenized milk sample into a 50 mL centrifuge tube. b. Add 10 mL of ACN to the tube. Acetonitrile acts as a protein precipitation agent and extraction solvent. c. Vortex vigorously for 2 minutes, then sonicate for 15 minutes to ensure thorough extraction and disruption of fat globules. d. Centrifuge at 4000 x g for 10 minutes.
-
Liquid-Liquid Partitioning (Defatting): a. Transfer the ACN supernatant to a clean centrifuge tube. b. Add 5 mL of n-hexane, vortex for 1 minute, and centrifuge again.[4] This step removes a significant portion of the lipids, which are soluble in hexane. c. Carefully discard the upper n-hexane layer. Repeat the hexane wash for very fatty samples if necessary.
-
Preparation for SPE: a. Take the lower ACN layer and evaporate it under a nitrogen stream at 40°C to approximately 1 mL. b. Add 9 mL of LC-MS grade water to the extract and vortex. This dilutes the organic solvent content, ensuring the analytes can be retained on the reversed-phase SPE sorbent.
-
SPE Clean-up: a. Conditioning: Condition the SPE cartridge with 3 mL of MeOH. b. Equilibration: Equilibrate the cartridge with 3 mL of water. c. Loading: Load the entire 10 mL diluted extract onto the cartridge at a slow, steady flow rate (~2 mL/min). d. Washing: Wash the cartridge with 5 mL of water to remove remaining polar interferences. e. Drying: Dry the sorbent bed completely under high vacuum for 5-10 minutes.
-
Elution: a. Place collection tubes in the manifold. b. Elute the sulfonamides with two 2 mL aliquots of MeOH or ACN.
-
Post-Elution Processing: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in 1 mL of the initial LC-MS mobile phase. c. Vortex, filter through a 0.2 µm syringe filter, and transfer to an LC vial for analysis.
Conclusion and Best Practices
The development of a successful SPE method for sulfonamides is a systematic process grounded in the chemical properties of the analytes. By strategically manipulating pH and choosing the appropriate sorbent chemistry—be it reversed-phase, ion-exchange, or mixed-mode—researchers can achieve the high levels of recovery and cleanliness required for sensitive LC-MS/MS analysis. The protocols provided herein serve as validated starting points that can be further optimized for specific analytes and matrices. For trustworthy and reproducible results, meticulous attention to detail, especially regarding pH adjustment, flow rates, and drying steps, is paramount.
References
- Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc.
- North, D. H., & Klevit, R. E. (1994). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Journal of Chromatography B: Biomedical Sciences and Applications, 653(2), 241-253.
- Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry.
-
Pugajeva, I., & Zacs, D. (2020). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Foods, 9(10), 1441. Retrieved from [Link]
-
Yazgan, A. N., & Ozdemir, M. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications. Retrieved from [Link]
- Raju, B., et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of Chemical and Pharmaceutical Research, 10(1), 1-8.
-
Li, Y., et al. (2012). Determination of sulfonamides in food samples by membrane-protected micro-solid phase extraction coupled with high performance liquid chromatography. Journal of Chromatography A, 1229, 18-24. Retrieved from [Link]
-
Wang, J., et al. (2012). Matrix solid-phase dispersion extraction of sulfonamides from blood. Journal of Chromatographic Science, 50(2), 131-136. Retrieved from [Link]
-
Zhou, Q., et al. (2015). Highly Sensitive Determination of Sulfonamides in Environmental Water Samples by Sodium Dodecylbenzene Sulfonate Enhanced Micro-Solid Phase Extraction Combined With High Performance Liquid Chromatography. Talanta, 141, 133-139. Retrieved from [Link]
-
Wang, C., et al. (2023). An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water. Molecules, 28(12), 4707. Retrieved from [Link]
-
Wang, J., et al. (2012). Determination of sulfonamides in livers using matrix solid-phase dispersion extraction high-performance liquid chromatography. Journal of Separation Science, 35(1), 45-52. Retrieved from [Link]
-
Wang, C., et al. (2023). An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water. MDPI. Retrieved from [Link]
-
ResearchGate. (2023). Nature and properties of tested SPE cartridges. Retrieved from [Link]
-
Lukić, B., et al. (2024). Integrated Targeted and Suspect Screening Workflow for Identifying PFAS of Concern in Urban-Impacted Serbian Rivers. MDPI. Retrieved from [Link]
- Murphy, B. (n.d.). Optimization of SPE and LC-MS/MS methods for the determination of antibiotic concentration in environmental samples.
-
Borràs, S., et al. (2016). Determination of 19 Sulfonamides in Environmental Water Samples by Automated On-line Solid-Phase Extraction-Liquid Chromatography–Tandem Mass Spectrometry (SPE-LC–MS/MS). Analytical and Bioanalytical Chemistry, 408(23), 6435-6447. Retrieved from [Link]
- Berendsen, B. J. A., et al. (2008). Confirmatory method for nine sulfonamides in miniature bovine muscle samples using HPLC/MS/MS without using SPE. Journal of Food and Drug Analysis, 16(4), 1-8.
-
Zhang, Y., et al. (2022). Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. Molecules, 27(7), 2132. Retrieved from [Link]
-
Phenomenex. (n.d.). Solid Phase Extraction (SPE) Columns & Cartridges. Retrieved from [Link]
-
Pugajeva, I., & Zacs, D. (2020). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. ResearchGate. Retrieved from [Link]
-
Li, Y., et al. (2024). The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. Food Chemistry, 447, 138908. Retrieved from [Link]
-
Iqbal, M. S., et al. (2015). Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. Journal of Analytical Methods in Chemistry, 2015, 258380. Retrieved from [Link]
- Alam, M. S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259-272.
-
Braschi, I., et al. (2011). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. ResearchGate. Retrieved from [Link]
- Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
-
Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]
-
Alam, M. S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PubMed. Retrieved from [Link]
Sources
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- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art | MDPI [mdpi.com]
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- 12. Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Determination of sulfonamides in livers using matrix solid-phase dispersion extraction high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of sulfonamides in food samples by membrane-protected micro-solid phase extraction coupled with high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. hpst.cz [hpst.cz]
Troubleshooting & Optimization
Improving accuracy and precision in quantification with Sulfamerazine-d4
Introduction
Welcome to the technical support center for the effective use of Sulfamerazine-d4 in mass spectrometry-based quantitative analysis. As a stable isotope-labeled (SIL) internal standard, this compound is considered the "gold standard" for achieving high accuracy and precision in LC-MS/MS assays.[1][2] Its chemical and physical properties are nearly identical to the parent compound, Sulfamerazine, allowing it to effectively compensate for variability throughout the entire analytical process, from sample extraction to instrument response.[1][3]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common challenges and ensure the integrity of your quantitative data.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each entry details the problem, explores the underlying scientific causes, and provides actionable solutions.
Q1: My this compound peak has a different retention time than the native Sulfamerazine. Why is this happening and how can I fix it?
Potential Causes:
This phenomenon is a well-documented "kinetic isotope effect".[4] The substitution of four hydrogen atoms with the heavier deuterium isotope on the benzene ring (4-amino-2,3,5,6-tetradeuterio-N-(4-methylpyrimidin-2-yl)benzenesulfonamide) can slightly alter the molecule's physicochemical properties.[5] In reversed-phase liquid chromatography, this can lead to changes in the interaction with the stationary phase, often resulting in the deuterated standard eluting slightly earlier than the unlabeled analyte.[4][6] If this separation is significant, the analyte and the internal standard may experience different degrees of matrix effects, leading to inaccurate quantification.[6][7]
Solutions and Recommendations:
-
Method Optimization: Adjusting chromatographic parameters can help minimize the retention time difference.[4] Experiment with a shallower gradient, a lower flow rate, or minor changes in column temperature to bring the peaks closer together.
-
Use a Lower Resolution Column: In some instances, employing a column with slightly lower resolving power can promote co-elution of the analyte and the internal standard, mitigating the impact of differential matrix effects.[4][7] The goal is the complete overlapping of the two peaks to ensure they experience the same ionization conditions.[7]
-
Verify Peak Integration: Ensure that your integration parameters are correctly capturing both the analyte and internal standard peaks, even with a slight shift.
Q2: The internal standard (IS) response for this compound is highly variable or decreasing throughout my analytical run. What's the root cause?
Potential Causes:
-
Matrix Effects: This is the most common cause. Co-eluting endogenous components from the sample matrix (e.g., phospholipids, salts, proteins) can suppress or enhance the ionization of the internal standard in the mass spectrometer's source.[8][9] If the matrix effect is not consistent across all samples, it will lead to IS variability.[10]
-
Instrument Contamination: A gradual decrease in signal can indicate a build-up of contaminants on the ion source optics or the inlet of the mass spectrometer.[11] This is especially common when analyzing complex biological matrices.
-
Sample Preparation Inconsistency: Inconsistent recovery during extraction steps can lead to variable amounts of the IS being injected into the instrument. While the IS is designed to correct for this, extreme variations can still be problematic.
-
IS Stability: Although generally stable, improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation. This compound should be stored at -20°C.[12][13]
Solutions and Recommendations:
-
Investigate Matrix Effects: Perform a quantitative matrix effect assessment (see Protocol 4) to determine if ion suppression or enhancement is occurring.[9]
-
Improve Sample Cleanup: Implement more rigorous sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.
-
Instrument Maintenance: If a gradual signal loss is observed, follow your instrument manufacturer's procedure for cleaning the ion source components.[11]
-
Review Sample Preparation: Ensure that the IS is added at the earliest possible stage of the sample preparation process to account for variability.[3][14] Check for consistency in pipetting and extraction procedures. The FDA provides guidance on evaluating IS responses and investigating variability.[15]
Q3: I'm detecting a signal for unlabeled Sulfamerazine in my pure this compound standard solution. Where is it coming from?
Potential Causes:
-
Isotopic Purity: The synthesis of deuterated standards is never 100% perfect. There will always be a tiny percentage of the unlabeled compound remaining as an impurity.[4] It is critical to know the isotopic purity provided by the manufacturer.
-
Isotopic Exchange: Deuterium atoms can sometimes exchange with protons from the surrounding environment, particularly in highly acidic or basic solutions or at elevated temperatures.[4] While the deuterium atoms on the benzene ring of this compound are generally stable, this phenomenon is a known risk with deuterated standards.[16]
Solutions and Recommendations:
-
Source High-Purity Standards: Purchase this compound from a reputable supplier that provides a Certificate of Analysis with detailed isotopic purity information.
-
Control Solution pH: Avoid storing stock or working solutions in strong acidic or basic conditions, which can promote H-D exchange.[4] Prepare solutions in high-purity, neutral solvents like methanol or acetonitrile.
-
Blank Analysis: Always analyze a "blank" sample containing only the internal standard to measure the contribution of the unlabeled analyte from the IS itself. This contribution should be accounted for, especially when quantifying very low levels of the analyte.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard like this compound considered the best choice for LC-MS quantification?
A SIL internal standard is the ideal choice because its physicochemical properties are almost identical to the analyte of interest.[1] This near-perfect match ensures that the IS and the analyte behave in the same way during sample preparation, chromatography, and ionization.[2] By calculating the peak area ratio of the analyte to the IS, you can effectively compensate for variations in extraction recovery, matrix effects, and instrument response, leading to superior accuracy and precision.[3][6]
Q2: How should I properly prepare and store my this compound stock and working solutions?
Proper preparation and storage are critical for maintaining the integrity of your standard.
-
Storage of Neat Material: The solid (neat) material should be stored at -20°C as recommended by suppliers.[12][13]
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 1 mg/mL) in a high-purity solvent like methanol or DMSO.[12][17] (See Protocol 1 for a detailed procedure).
-
Stock Solution Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize evaporation and prevent contamination. Store these aliquots at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).[13][18] Avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution on the day of analysis to ensure accuracy.
Q3: What are the key parameters to assess during analytical method validation when using this compound?
A full method validation ensures your assay is fit for purpose.[19] Key parameters include:
-
Selectivity and Specificity: Demonstrate that the method can differentiate and quantify the analyte without interference from matrix components.
-
Linearity and Range: Establish the concentration range over which the assay is accurate and precise. A regression coefficient (r²) of >0.99 is typically required.[20]
-
Accuracy and Precision: Determine the closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision). Acceptance criteria are often within ±15% (±20% at the LLOQ).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Define the lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.[21]
-
Matrix Effect: Quantitatively assess the impact of the sample matrix on ionization.[9]
-
Recovery: Evaluate the efficiency of the extraction process.
-
Stability: Assess the stability of the analyte and this compound in the biological matrix and in solution under various storage conditions.
Part 3: Data Presentation & Experimental Protocols
Data Tables
Table 1: Example LC-MS/MS Parameters for Sulfamerazine & this compound
| Parameter | Setting | Rationale |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation for sulfonamides.[22] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation for positive ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution from the reversed-phase column.[22] |
| Flow Rate | 0.3 mL/min | Typical flow rate for analytical UPLC/HPLC systems. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Sulfonamides readily form positive ions.[21] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Ensures high selectivity and sensitivity.[2] |
| MRM Transition (Sulfamerazine) | e.g., m/z 265.1 → 156.1 | Precursor ion [M+H]⁺ and a stable product ion. |
| MRM Transition (this compound) | e.g., m/z 269.1 → 160.1 | [M+H]⁺ reflects the +4 Da mass shift of the deuterated standard.[5] |
Note: MRM transitions are instrument-dependent and must be optimized empirically.
Table 2: Typical Acceptance Criteria for Bioanalytical Method Validation
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Factor (IS Normalized) | 0.85 to 1.15 |
| Recovery | Consistent, precise, and reproducible |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Equilibration: Allow the neat this compound solid and solvent (e.g., HPLC-grade Methanol) to reach ambient temperature before opening to prevent condensation.
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound using an analytical balance. Dissolve the solid in a class A 10 mL volumetric flask with methanol.[17] Sonicate for 5-10 minutes to ensure complete dissolution.
-
Aliquoting: Dispense the stock solution into clearly labeled, low-volume amber vials.
-
Storage: Store aliquots at -80°C for long-term use.[13]
-
Working Internal Standard Solution (e.g., 100 ng/mL): On the day of analysis, perform a serial dilution of a stock solution aliquot with the appropriate solvent (typically the reconstitution solvent used in sample prep) to achieve the final desired concentration.
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
-
Sample Aliquot: Pipette 100 µL of the biological sample (e.g., plasma, serum) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add a small, precise volume (e.g., 10 µL) of the this compound working solution to every sample, standard, and QC. Vortex briefly.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute. Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or well plate, being careful not to disturb the protein pellet.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase conditions (e.g., 95% Mobile Phase A / 5% Mobile Phase B).[22]
-
Analysis: Vortex, centrifuge briefly, and inject into the LC-MS/MS system.
Protocol 3: Assessing Matrix Effects (Post-Extraction Spike Method)
This protocol, adapted from Matuszewski et al., is the standard for quantitatively assessing matrix effects.[9]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the clean reconstitution solvent at a specific concentration (e.g., Low and High QC levels).
-
Set B (Post-Spike): Extract at least 6 different lots of blank biological matrix as per Protocol 2. After the evaporation step, spike the dried residue with the analyte and IS (at the same concentrations as Set A) before reconstitution.
-
Set C (Pre-Spike): Spike blank matrix with the analyte and IS before extraction and process as usual. (This set is used for recovery calculation).
-
-
Analyze Samples: Inject all samples from Set A and Set B into the LC-MS/MS system.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate IS-Normalized MF:
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
The IS-normalized MF should be close to 1 (e.g., within 0.85-1.15) to demonstrate that this compound effectively compensates for the matrix effect.
-
Part 4: Visualizations & Workflows
Diagram 1: General Workflow for Quantitative Analysis```dot
Caption: Decision tree for troubleshooting variable internal standard response.
References
- BenchChem. (2025).
- Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology.
- BenchChem Technical Support Team. (2025).
- Davison, A. S., Milan, A. M., & Dutton, J. J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(Pt 3), 274.
- Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry.
- ChemicalBook. (n.d.). SULFAMERAZIN-D4 | 1020719-84-9.
- WITEGA Laboratorien Berlin-Adlershof GmbH. (2024).
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- BenchChem. (2025).
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- BenchChem. (2025).
- Culzoni, M. J., et al. (2007). Validation of an analytical method to determine sulfamides in kidney by HPLC-DAD and PARAFAC2 with first-order derivative chromatograms. Analytica Chimica Acta, 587(2), 222-234.
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- BenchChem Technical Support Team. (2025).
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- ResearchGate. (2018). Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing)
- SCION Instruments. (n.d.). Internal Standards – What are they?
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- U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry.
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Potential for deuterium exchange in Sulfamerazine-d4 under specific conditions
Answering the user's request.## Technical Support Center: Sulfamerazine-d4
A Guide to Understanding and Preventing Deuterium Exchange in Bioanalytical Applications
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in quantitative analyses. As Senior Application Scientists, we understand that the stability of isotopically labeled standards is paramount for assay accuracy and reliability. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios regarding the potential for deuterium back-exchange in this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is the position of the deuterium labels important?
This compound is a stable isotope-labeled version of the sulfonamide antibiotic, Sulfamerazine.[1][2][3] It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[1][4] The key feature of this compound is the replacement of four hydrogen atoms with deuterium atoms on the benzene ring moiety of the molecule.[5]
The stability of a deuterium label is critically dependent on its position within the molecule.[6] Deuterium atoms attached to heteroatoms (like oxygen, nitrogen, or sulfur) are highly labile and can exchange rapidly with hydrogen atoms from protic solvents (e.g., water).[7] In contrast, carbon-deuterium (C-D) bonds are significantly stronger and more stable.[8] The deuterium labels in this compound are on the aromatic ring, which are generally considered stable.[9] However, even these robust C-D bonds can be susceptible to exchange under specific, often harsh, analytical conditions.[9][10]
Q2: What is deuterium back-exchange, and why is it a critical issue in quantitative analysis?
Deuterium back-exchange is an undesirable chemical reaction where deuterium atoms on an isotopically labeled standard are replaced by hydrogen atoms (protium) from the surrounding environment, such as solvents or the biological matrix.[6][7][11]
This phenomenon poses a significant threat to the accuracy and reliability of quantitative assays for two primary reasons:
-
Underestimation of the Internal Standard: As the deuterated standard loses its deuterium atoms, its signal intensity at the expected mass-to-charge ratio (m/z) decreases.
-
Overestimation of the Analyte: The back-exchange process converts the internal standard into the unlabeled analyte. This artificially inflates the analyte's signal intensity.
The combined effect is a skewed analyte-to-internal standard ratio, leading to the overestimation of the analyte's concentration and compromising the validity of the entire study.[11]
Troubleshooting Guide: Deuterium Exchange in this compound
If you suspect inaccurate quantification due to internal standard instability, this guide will help you diagnose and resolve the issue.
Q3: How can I confirm if my this compound standard is undergoing back-exchange?
The most direct way to diagnose back-exchange is to perform a stability test. The typical sign of this issue is a time-dependent change in your analytical signals.[6]
Experimental Protocol: Internal Standard Stability Assessment
-
Preparation: Prepare a solution of this compound in the final sample solvent or matrix (e.g., extracted plasma, mobile phase) at the concentration used in your assay.
-
Incubation: Aliquot the solution and incubate it under the conditions that mimic your entire analytical workflow (e.g., autosampler temperature, benchtop time).
-
Time-Point Analysis: Inject and analyze the aliquots at regular intervals (e.g., T=0, 2, 4, 8, 24 hours).
-
Data Evaluation: Monitor the peak area or signal intensity of both this compound and its unlabeled counterpart, Sulfamerazine. A progressive decrease in the this compound signal with a corresponding increase in the Sulfamerazine signal is a clear indicator of back-exchange.[6]
Q4: What are the primary experimental factors that promote deuterium back-exchange, and how can I mitigate them?
The rate of deuterium back-exchange is not constant; it is highly influenced by the chemical environment. Understanding these factors is the key to prevention.
| Factor | Impact on Back-Exchange | Causality & Mitigation Strategy |
| pH | High Impact: Rate is catalyzed by both acidic and basic conditions.[6][7] | Causality: The mechanism of hydrogen-deuterium exchange on aromatic rings can be facilitated by acid or base catalysis.[10] The rate is typically at its minimum in a narrow pH window. Mitigation: Maintain the pH of all solutions (mobile phases, extraction solvents) as close to pH 2.5-3.0 as possible, as this is the range where the exchange rate is minimized for many compounds.[6][9][11] |
| Temperature | High Impact: Higher temperatures significantly accelerate the reaction rate.[6][7][11] | Causality: Like most chemical reactions, the rate of deuterium exchange increases with temperature. Mitigation: Maintain low temperatures throughout the entire process. Keep samples in a cooled autosampler (0-4 °C ) and consider using a column chiller.[9][12][13] |
| Solvent Composition | Medium Impact: Protic solvents (e.g., water, methanol) are the source of exchangeable protons. | Causality: The presence of exchangeable protons is a prerequisite for back-exchange. Aprotic solvents lack these readily available protons. Mitigation: While aqueous mobile phases are often necessary for reversed-phase chromatography, minimize the time the standard is exposed to them. If possible, use a higher percentage of aprotic solvents like acetonitrile in your reconstitution solvent.[6] |
| Exposure Time | Medium Impact: The longer the exposure to adverse conditions, the greater the extent of exchange.[9] | Causality: Back-exchange is a time-dependent process. Mitigation: Minimize the residence time of samples in the autosampler. Develop faster LC gradients to reduce the analysis time per sample. Process sample batches quickly and avoid letting them sit at room temperature. |
Q5: Could the mass spectrometer source contribute to deuterium exchange?
While less common for C-D bonds compared to more labile deuteriums, in-source exchange can occur under certain conditions. Atmospheric Pressure Chemical Ionization (APCI) sources, which operate at higher temperatures than Electrospray Ionization (ESI) sources, may pose a slightly higher risk.
Troubleshooting Steps:
-
Optimize Source Temperature: If using APCI, try reducing the vaporizer temperature to the lowest level that still provides adequate sensitivity.
-
Method Comparison: If possible, compare results obtained with an ESI source to see if the issue persists.
Visual Guides
To further clarify these concepts, the following diagrams illustrate the key principles and workflows discussed.
Caption: A logical workflow for diagnosing and resolving potential deuterium back-exchange issues.
Caption: The process of a deuterium atom on the standard being replaced by a hydrogen atom from the solvent.
References
-
Hydrogen/Deuterium Exchange Mass Spectrometry for Probing Higher Order Structure of Protein Therapeutics: Methodology and Applications. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Practical Methods for Deuterium Exchange/Mass Spectrometry. (n.d.). SpringerLink. Retrieved from [Link]
-
Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Hydrogen–deuterium exchange. (n.d.). Wikipedia. Retrieved from [Link]
-
Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. (n.d.). MDPI. Retrieved from [Link]
-
Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. (n.d.). ACS Publications. Retrieved from [Link]
-
Sulfamerazine D4 | CAS#:1020719-84-9. (n.d.). Chemsrc. Retrieved from [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (n.d.). ResolveMass. Retrieved from [Link]
-
This compound. (n.d.). ChemBK. Retrieved from [Link]
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This compound | Sulfonamide Antibacterial. (n.d.). MCE. Retrieved from [Link]
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Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
-
Focus on the First FDA-Approved Deuterated Drug. (n.d.). Isotope Science / Alfa Chemistry. Retrieved from [Link]
-
This compound | C11H12N4O2S | CID 45040439. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Deuterated Alkyl Sulfonium Salt Reagents; Importance of H/D Exchange Methods in Drug Discovery. (n.d.). ResearchGate. Retrieved from [Link]
-
Deuterated Alkyl Sulfonium Salt Reagents; Importance of H/D Exchange Methods in Drug Discovery. (n.d.). PubMed. Retrieved from [Link]
-
Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. (n.d.). ACS Publications. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide: Comparing Sulfamerazine-d4 and Sulfamethazine-d4 as Internal Standards in Quantitative LC-MS/MS Analysis
In the landscape of quantitative bioanalysis, particularly for regulatory submissions, the choice of an internal standard (IS) is not merely a procedural step but a cornerstone of method robustness and data integrity. The ideal internal standard should be a molecular doppelgänger of the analyte, experiencing identical losses during sample preparation and exhibiting the same response to ionization variations in the mass spectrometer. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are the undisputed gold standard for meeting these requirements.[1][2]
This guide provides an in-depth comparison of two closely related yet distinct SIL internal standards: Sulfamerazine-d4 and Sulfamethazine-d4. As a senior application scientist, my objective is to move beyond a simple cataloging of features and delve into the causality behind experimental choices, providing you with a framework for selecting the most appropriate IS for your specific analytical needs. Our discussion will be grounded in the principles of bioanalytical method validation as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA).[3][4]
Physicochemical Properties: A Tale of Two Analogs
At first glance, sulfamerazine and sulfamethazine are structurally very similar members of the sulfonamide antibiotic family.[5] Their deuterated counterparts are designed to be chemically identical for use in isotope dilution mass spectrometry.[2][6] However, a subtle difference in their structure—a single methyl group versus two on the pyrimidine ring—leads to distinct physicochemical properties that influence their behavior during analysis.
| Property | This compound | Sulfamethazine-d4 | Rationale for Importance |
| Molecular Structure | 4-amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide-d4 | 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide-d4 | The structural similarity to the analyte dictates co-elution and similar extraction behavior. |
| CAS Number | 1020719-84-9[7] | 1020719-82-7[8] | Unique identifier for sourcing and documentation. |
| Molecular Formula | C₁₁H₈D₄N₄O₂S | C₁₂H₁₀D₄N₄O₂S | Confirms isotopic labeling and elemental composition.[8][9] |
| Molecular Weight | ~268.33 g/mol [9] | ~282.36 g/mol [8] | Affects mass-to-charge ratio (m/z) in MS analysis. |
| Monoisotopic Mass | ~268.0932 Da[9][10] | ~282.1089 Da[8] | Precise mass used for high-resolution mass spectrometry. |
| pKa | ~6.98[11] | ~7.45[11] | Influences the compound's charge state at a given pH, which is critical for extraction efficiency and chromatographic retention. |
The key takeaway from this comparison is that while both are excellent SIL standards, their minor structural and pKa differences mean they are not interchangeable .[11] The most fundamental principle of using SIL internal standards is to use the labeled analog of the specific analyte you are quantifying.[12]
The Core Principle: Mitigating Analytical Variability
The power of a deuterated internal standard lies in its ability to co-elute with the analyte and experience identical analytical variations.[1] This allows for the calculation of a response ratio (Analyte Area / IS Area), which remains constant even if sample loss occurs during extraction or if ionization is suppressed or enhanced by the sample matrix.
The following diagram illustrates this self-validating system.
Caption: Workflow demonstrating how a SIL-IS compensates for variability.
Experimental Protocol for Performance Verification
To empirically validate the performance of these internal standards, a rigorous bioanalytical method validation should be conducted. The following protocol outlines a comparative study for the analysis of sulfamerazine and sulfamethazine in an animal-derived food matrix, such as milk, adhering to FDA guidelines.[3][13]
Objective: To compare the performance of this compound and Sulfamethazine-d4 as internal standards for the quantification of their respective non-deuterated analytes in bovine milk.
A. Materials and Reagents
-
Reference Standards: Sulfamerazine, Sulfamethazine
-
Internal Standards: this compound, Sulfamethazine-d4
-
Reagents: HPLC-grade acetonitrile (ACN), methanol (MeOH), formic acid, ammonium acetate; Ultrapure water.
-
Matrix: Blank bovine milk, confirmed to be free of target analytes.
B. Sample Preparation & Extraction
-
Homogenization: Allow milk samples to reach room temperature and vortex to ensure homogeneity.
-
Sample Aliquoting: Pipette 2.0 mL of milk into a 15 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add 50 µL of a mixed working solution containing this compound and Sulfamethazine-d4 (e.g., at 100 ng/mL) to all samples (except double blanks).
-
Protein Precipitation: Add 6.0 mL of 1% formic acid in acetonitrile. Vortex vigorously for 2 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1.0 mL of the initial mobile phase (e.g., 95% Water / 5% ACN with 0.1% formic acid). Vortex to mix.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.
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The Gold Standard in Bioanalysis: A Comparative Guide to Sulfamerazine-d4 and HPLC-UV Quantification
In the landscape of pharmaceutical research and development, the accurate quantification of therapeutic agents is the bedrock upon which safety and efficacy data are built. For sulfonamide antibiotics, a class of drugs widely used in both human and veterinary medicine, precise measurement is critical for pharmacokinetic studies, residue analysis, and ensuring regulatory compliance. This guide provides an in-depth, technical comparison between two prominent analytical methodologies: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a conventional and robust technique, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) utilizing a stable isotope-labeled internal standard, Sulfamerazine-d4.
This document moves beyond a simple recitation of protocols. It delves into the fundamental principles that govern the accuracy of each method, explains the causal relationships behind experimental choices, and presents a data-driven comparison to guide researchers, scientists, and drug development professionals in selecting the most appropriate technique for their analytical challenges.
Fundamental Principles: A Tale of Two Detection Strategies
The choice between HPLC-UV and LC-MS/MS with an internal standard hinges on the desired levels of sensitivity, selectivity, and, most critically, the strategy for mitigating analytical variability.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
HPLC-UV is a workhorse of the analytical laboratory. The principle is straightforward: a liquid chromatograph separates the analyte of interest (e.g., Sulfamerazine) from other components in a sample matrix based on its physicochemical properties as it passes through a packed column. As the separated analyte elutes from the column, it passes through a UV detector. The analyte absorbs light at a specific wavelength, and the amount of light absorbed is directly proportional to its concentration. Quantification is typically performed using an external standard calibration curve, where the response of the analyte in unknown samples is compared to the response of known concentrations of a pure standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a Stable Isotope-Labeled Internal Standard (SIL-IS)
LC-MS/MS elevates the analytical paradigm by coupling the separation power of HPLC with the exquisite sensitivity and selectivity of a tandem mass spectrometer. After chromatographic separation, the analyte is ionized and enters the mass spectrometer. A specific precursor ion (an ion with a mass-to-charge ratio characteristic of the analyte) is selected and fragmented. The resulting product ions are then detected. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise.
The true power of this technique for quantification lies in the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound.[1] A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavier, non-radioactive isotope (e.g., deuterium, ¹³C, ¹⁵N).[2][3] this compound is chemically identical to Sulfamerazine, meaning it behaves in the same way during sample extraction, chromatography, and ionization.[4][5] However, due to its slightly higher mass, it is distinguishable by the mass spectrometer.[4] By adding a known amount of this compound to every sample, standard, and blank at the beginning of the workflow, quantification is based on the ratio of the analyte's signal to the internal standard's signal.[6]
The Critical Role of the Internal Standard in Mitigating Matrix Effects
A significant challenge in bioanalysis is the "matrix effect," where co-eluting compounds from the sample matrix (e.g., plasma, tissue, milk) interfere with the ionization of the target analyte in the mass spectrometer's source.[7][8][9] This can lead to ion suppression or enhancement, causing a decrease or increase in the analyte's signal, respectively, which ultimately compromises the accuracy and precision of the results.[10][11]
The use of a SIL-IS like this compound provides a self-validating system to counteract these effects. Because the SIL-IS co-elutes and experiences the exact same ionization suppression or enhancement as the native analyte, the ratio of their signals remains constant.[2] This isotope dilution mass spectrometry (IDMS) approach effectively normalizes for variations in sample preparation, injection volume, and matrix effects, leading to superior accuracy and precision.[2][12] HPLC-UV, relying on external standardization, is more susceptible to inaccuracies arising from variations in extraction recovery and matrix interferences that may absorb at the same UV wavelength.
Experimental Workflow Comparison
To illustrate the practical differences, the following are generalized, step-by-step protocols for the quantification of Sulfamerazine in a biological matrix (e.g., bovine liver) using both techniques.
Protocol 1: HPLC-UV Quantification of Sulfamerazine
-
Sample Preparation:
-
Weigh 2g of homogenized liver tissue into a centrifuge tube.
-
Add 10 mL of an extraction solvent (e.g., acetonitrile/water mixture).
-
Homogenize for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Clean-up (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the Sulfamerazine with a stronger solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
-
HPLC-UV Analysis:
-
Quantification:
-
Prepare a calibration curve by analyzing a series of external standards of known Sulfamerazine concentrations.
-
Determine the concentration of Sulfamerazine in the sample by comparing its peak area to the calibration curve.
-
Protocol 2: LC-MS/MS Quantification of Sulfamerazine using this compound
-
Sample Preparation:
-
Weigh 2g of homogenized liver tissue into a centrifuge tube.
-
Crucial Step: Add a precise volume of a known concentration of this compound internal standard solution.
-
Add 10 mL of extraction solvent (e.g., acetonitrile).
-
Homogenize for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Clean-up (Optional but recommended):
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto an HPLC column (typically a C18).
-
Use a gradient mobile phase to achieve optimal separation.
-
The eluent is directed to a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Monitor the specific MRM transitions for both Sulfamerazine and this compound.
-
-
Quantification:
-
Prepare a calibration curve by plotting the ratio of the peak area of Sulfamerazine to the peak area of this compound against the concentration of the calibration standards.
-
Calculate the concentration of Sulfamerazine in the sample using this ratio-based calibration curve.
-
Visualizing the Workflows
Caption: HPLC-UV Experimental Workflow.
Caption: LC-MS/MS with Internal Standard Workflow.
Performance Comparison: A Data-Driven Analysis
The superiority of LC-MS/MS with a SIL-IS is evident when comparing key analytical method validation parameters, which are governed by guidelines from regulatory bodies like the FDA and ICH.[19][20][21][22][23]
| Parameter | HPLC-UV | LC-MS/MS with this compound | Rationale for Difference |
| Accuracy | Good (Typically 80-120%)[15][24] | Excellent (Typically 95-105%)[2][25] | SIL-IS corrects for analyte loss during sample prep and matrix effects, leading to a more accurate measurement of the true value.[2][3] |
| Precision (%RSD) | < 15%[15][26] | < 10%[17][25] | The use of a SIL-IS corrects for variability in injection volume and instrument response, resulting in lower relative standard deviation (RSD).[2] |
| Limit of Quantification (LOQ) | µg/kg to mg/kg range[15][27][28] | ng/kg to µg/kg range[25][27][28] | Tandem MS is inherently more sensitive and selective, allowing for the detection and quantification of much lower concentrations.[29][30] |
| Selectivity/Specificity | Moderate | Very High | UV detection can be prone to interference from co-eluting matrix components that absorb at the same wavelength. MRM in MS/MS is highly specific to the analyte's mass and fragmentation pattern.[22][30] |
| Susceptibility to Matrix Effects | Moderate to High | Low | SIL-IS co-elutes and experiences the same matrix effects as the analyte, effectively canceling them out through ratio-based quantification.[2][7][10] |
| Throughput | Lower | Higher | The enhanced selectivity of MS/MS often allows for simpler sample preparation and faster chromatographic run times. |
Conclusion: Selecting the Right Tool for the Job
Both HPLC-UV and LC-MS/MS with a stable isotope-labeled internal standard are powerful analytical techniques, but they are not interchangeable. The choice of method should be guided by the specific requirements of the analysis.
HPLC-UV remains a viable and cost-effective option for applications where:
-
Analyte concentrations are relatively high.
-
The sample matrix is simple and clean.
-
The highest levels of accuracy and sensitivity are not required.
-
Budgetary constraints are a primary consideration.
However, for regulated bioanalysis, trace-level residue detection, and pharmacokinetic studies where accuracy and reliability are paramount, LC-MS/MS with a stable isotope-labeled internal standard like this compound is the undisputed gold standard. This approach offers a self-validating system that provides unparalleled accuracy, precision, sensitivity, and specificity by effectively mitigating the unavoidable variability and matrix effects inherent in the analysis of complex biological samples.[2][12] Adopting this methodology ensures the generation of high-quality, defensible data that meets the stringent requirements of the pharmaceutical industry and regulatory agencies.
References
-
Chen, D., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health. Available at: [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. Available at: [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. Available at: [Link]
-
Gosetti, F., et al. (2010). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. Available at: [Link]
-
Trufelli, H., et al. (2011). Matrix effect in a view of LC-MS/MS: An overview. ResearchGate. Available at: [Link]
-
Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
-
U.S. Food and Drug Administration. (1995). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. Available at: [Link]
-
Lal, R., et al. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available at: [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]
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Msagati, T. A. M., & Nindi, M. M. (2004). Multiresidue determination of sulfonamides in a variety of biological matrices by supported liquid membrane with high pressure liquid chromatography-electrospray mass spectrometry detection. PubMed. Available at: [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]
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Kowalczyk, E., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC - NIH. Available at: [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfadiazine, Naphthylthiourea, Sulfamethazine, Dexamethasone, Cortisone 21-Acetate. SIELC Technologies. Available at: [Link]
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Agilent Technologies. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Agilent Technologies. Available at: [Link]
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U.S. Food and Drug Administration. (2001). Bacteriological Analytical Manual Chapter 20B: Rapid HPLC Determination of Sulfamethazine in Milk. FDA. Available at: [Link]
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National Measurement Institute. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Amazon S3. Available at: [Link]
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Thüring, K., et al. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. PMC - PubMed Central. Available at: [Link]
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Popa, D. E., et al. (2010). Determination of Sulfamethazine and Trimethoprim in Liquid Feed Premixes by HPLC and Diode Array Detection, with an Analysis of the Uncertainty of the Analytical Results. ResearchGate. Available at: [Link]
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Belguidoum, A., et al. (2021). Comparative Assessment of Antibiotic Residues Using Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC-MS/MS) and a Rapid Screening Test in Raw Milk Collected from the North-Central Algerian Dairies. MDPI. Available at: [Link]
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de Filippis, G. M. M., et al. (2024). Simultaneous HPLC/UV detection of sulfonamides in milk using fabric phase sorptive extraction. INIS-IAEA. Available at: [Link]
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El-Kholy, R. M., et al. (2022). Experimental Design Assisted HPLC/UV and LC-MS/MS for Simultaneous Determination of Selected Veterinary Antibiotics in Broiler Chicken. MDPI. Available at: [Link]
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Chemistry For Everyone. (2024). What Is An Internal Standard And Why Is It Used In LC-MS? YouTube. Available at: [Link]
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Zander, J., et al. (2019). Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients. PubMed. Available at: [Link]
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Lee, J., et al. (2022). Simultaneous determination of 31 Sulfonamide residues in various livestock matrices using liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]
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El-Kholy, R. M., et al. (2022). Experimental Design Assisted HPLC/UV and LC-MS/MS for Simultaneous Determination of Selected Veterinary Antibiotics in Broiler Chicken. ResearchGate. Available at: [Link]
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Sesseler, M., et al. (2008). Analysis of antibiotics in urine and wipe samples from environmental and biological monitoring—Comparison of HPLC with UV-, single MS- and tandem MS-detection. ResearchGate. Available at: [Link]
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Henion, J. D., & Maylin, G. A. (1980). Determination of sulfa drugs in biological fluids by liquid chromatography/mass spectrometry/mass spectrometry. ResearchGate. Available at: [Link]
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Shimadzu Corporation. (2022). Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer. YouTube. Available at: [Link]
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Smallidge, R. L., & Albert, K. (2000). Determination of Sulfamethazine in Swine and Cattle Feed by Reversed-Phase Liquid Chromatography with Post-Column Derivatization: Pre-Collaborative Study. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Internal standard. Wikipedia. Available at: [Link]
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Schmidt, R., et al. (2003). Comparison of UV and tandem mass spectrometric detection for the high-performance liquid chromatographic determination of diclofenac in microdialysis samples. PubMed. Available at: [Link]
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Saini, B., & Bansal, G. (2014). Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing. MDPI. Available at: [Link]
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Saini, B., & Bansal, G. (2014). Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing. ResearchGate. Available at: [Link]
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A Senior Application Scientist’s Guide to Internal Standard Selection for Sulfonamide Analysis
The Analytical Imperative: Overcoming Variability in Sulfonamide Quantification
For researchers in drug development and food safety, the accurate quantification of sulfonamide residues is not merely an analytical task; it is a prerequisite for ensuring therapeutic efficacy and consumer protection.[1][2] These synthetic antimicrobial agents are widely used in veterinary medicine, and their residues can persist in animal-derived products like milk, meat, and eggs.[2][3] However, quantifying these residues is fraught with challenges. Complex biological matrices are notorious for causing unpredictable variations during sample preparation and analysis, primarily through a phenomenon known as the "matrix effect."[4][5][6]
Matrix effects—the suppression or enhancement of the analyte's signal by co-eluting sample components—can severely compromise the accuracy, precision, and sensitivity of even the most advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.[4][6][7] This guide provides an in-depth comparison of different internal standard (IS) strategies, moving beyond a simple listing of options to explain the fundamental causality behind selecting the optimal standard for robust and reliable sulfonamide analysis.
The Role of the Internal Standard: A Cornerstone of Robust Bioanalysis
An internal standard is the bedrock of a reliable quantitative assay.[8][9] Added to a sample in a known quantity at the very beginning of the workflow, the IS experiences the same procedural variations as the target analyte—from extraction losses to injection volume inconsistencies and ionization efficiency fluctuations.[9][10][11] By normalizing the analyte's response to the IS response, we can effectively cancel out this variability, leading to vastly improved data quality.[11][12]
The central principle is that the ideal internal standard should be a near-perfect mimic of the analyte in its chemical and physical behavior.[13][14][15] This shared behavior is what allows it to compensate for analytical deviations. The choice of IS, therefore, is one of the most critical decisions in method development.
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Limit of detection (LOD) and limit of quantification (LOQ) with Sulfamerazine-d4
An In-Depth Technical Guide to Limit of Detection (LOD) and Limit of Quantification (LOQ) with Sulfamerazine-d4
In the landscape of analytical chemistry, particularly within regulated environments such as pharmaceutical development and food safety, the precise and accurate measurement of trace-level compounds is paramount. This guide provides a comprehensive examination of two critical performance characteristics of an analytical method: the Limit of Detection (LOD) and the Limit of Quantification (LOQ). We will delve into the theoretical underpinnings, practical methodologies for their determination, and a comparative analysis, using the deuterated internal standard this compound as a case study. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods.
Deconstructing the Limits: LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters in analytical method validation that define the lower boundaries of a method's performance.
-
Limit of Detection (LOD): The LOD represents the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy, under the stated experimental conditions. It is the concentration that provides a signal that is statistically different from the background noise.
-
Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with an acceptable level of precision and accuracy. This is the practical lower limit for reporting a quantitative result for a given analytical method. Often, this is also referred to as the Lower Limit of Quantification (LLOQ) in bioanalytical contexts.
The determination of these limits is not merely a statistical exercise; it is a critical component of method validation that ensures the reliability of data, especially when dealing with low-level analytes such as impurities in pharmaceuticals or contaminants in food products.
Methodologies for Determining LOD and LOQ
Several approaches exist for the determination of LOD and LOQ, each with its own set of advantages and applications. The choice of method often depends on the type of analytical instrument used and the requirements of regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).
Signal-to-Noise (S/N) Ratio
This empirical method is commonly employed in chromatographic techniques. The LOD is typically established at a signal-to-noise ratio of 3:1, while the LOQ is set at a 10:1 ratio. The noise is measured from a blank sample chromatogram in a region close to where the analyte peak would appear.
Standard Deviation of the Blank
In this approach, multiple blank samples are analyzed, and the standard deviation of their responses is calculated. The LOD and LOQ are then determined as follows:
-
LOD = 3.3 × (Standard Deviation of the Blank / Slope of the Calibration Curve)
-
LOQ = 10 × (Standard Deviation of the Blank / Slope of the Calibration Curve)
Calibration Curve Method
This statistically robust method, recommended by the ICH, utilizes the parameters of the calibration curve. A series of low-concentration standards are analyzed to construct a calibration curve in the relevant range. The LOD and LOQ are then calculated based on the standard deviation of the y-intercepts of the regression line and the slope of the calibration curve.
-
LOD = 3.3 × (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 × (Standard Deviation of the Intercept / Slope)
The Role of Deuterated Internal Standards: The Case of this compound
In modern analytical techniques, particularly those involving mass spectrometry such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the use of stable isotope-labeled internal standards is a cornerstone of achieving high accuracy and precision. This compound, a deuterated form of the sulfonamide antibiotic Sulfamerazine, serves as an excellent internal standard.
The rationale for using a deuterated internal standard is that it behaves nearly identically to the analyte of interest (the non-deuterated form) during sample preparation, chromatography, and ionization in the mass spectrometer. However, due to the mass difference imparted by the deuterium atoms, it can be distinguished from the analyte by the mass spectrometer. This co-elution and co-ionization allow for the correction of variations in extraction recovery, matrix effects, and instrument response, leading to more reliable quantification.
Experimental Determination of LOD and LOQ for Sulfonamides using this compound
The following section outlines a typical experimental workflow for determining the LOD and LOQ of various sulfonamides in a complex matrix, such as animal tissue, using this compound as an internal standard.
Experimental Protocol
Objective: To determine the LOD and LOQ for a panel of sulfonamides in porcine muscle tissue using LC-MS/MS.
Materials:
-
Sulfonamide standards (Sulfadiazine, Sulfamethazine, Sulfamerazine, etc.)
-
This compound (internal standard)
-
HPLC-grade water, acetonitrile, and formic acid
-
Porcine muscle tissue (blank matrix)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation Workflow:
Caption: Experimental workflow for sulfonamide analysis.
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each sulfonamide and this compound.
Comparative Performance Data
The following table summarizes the experimentally determined LOD and LOQ values for several sulfonamides in porcine muscle, demonstrating the performance of the analytical method.
| Analyte | LOD (µg/kg) | LOQ (µg/kg) |
| Sulfadiazine | 0.5 | 1.5 |
| Sulfamethazine | 0.4 | 1.2 |
| Sulfamerazine | 0.5 | 1.5 |
| Sulfaquinoxaline | 0.6 | 1.8 |
These values are representative and may vary depending on the specific instrumentation and matrix used.
Discussion and Interpretation of Results
The low LOD and LOQ values achieved in this experimental setup highlight the sensitivity of the LC-MS/MS method when coupled with the use of a deuterated internal standard like this compound. The ability to reliably quantify these sulfonamides at the sub-µg/kg level is crucial for ensuring compliance with regulatory limits for veterinary drug residues in food products.
The choice of this compound as an internal standard is justified by its structural similarity to the other sulfonamides, ensuring that it closely mimics their behavior throughout the analytical process. This leads to improved accuracy and precision by compensating for potential sample loss during preparation and fluctuations in instrument response.
Conclusion
The determination of LOD and LOQ is a critical aspect of analytical method validation, providing essential information about the performance and limitations of a given method. The use of a stable isotope-labeled internal standard, such as this compound, is a powerful strategy for enhancing the reliability of quantification, particularly for trace-level analysis in complex matrices. The methodologies and experimental data presented in this guide provide a framework for researchers and scientists to develop and validate robust analytical methods that meet the stringent requirements of various regulatory bodies.
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
- Kaufmann, A., et al. (2008). Quantitative determination of sulfonamides in meat by a new liquid chromatography-tandem mass spectrometry method.
- Hormazabal, V., & Yndestad, M. (2000). Simple and rapid method for the determination of nine sulfonamides in meat and fish by liquid chromatography-tandem mass spectrometry.
The Gold Standard of Stability: A Comparative Guide to Evaluating Analytical Method Robustness with Sulfamerazine-d4
In the rigorous landscape of pharmaceutical development and clinical research, the reliability of an analytical method is not merely a feature—it is the bedrock upon which the integrity of all subsequent data rests. A method's capacity to deliver consistent, accurate, and precise results, even when faced with the minor, inevitable fluctuations of day-to-day laboratory work, is known as its robustness. This guide offers an in-depth exploration of how to rigorously evaluate this critical performance characteristic, championing the use of stable isotope-labeled internal standards (SIL-ISs), with a specific focus on Sulfamerazine-d4, as the definitive tool for this purpose.
As a Senior Application Scientist, my experience has consistently shown that a well-validated method is a self-validating one. The choice of internal standard is central to this principle. While various approaches exist, the near-perfect mimicry of an analyte's behavior by its deuterated counterpart provides a level of analytical certainty that other standards cannot match. This guide will not only detail the "how" but, more importantly, the "why" behind these experimental choices, providing a framework for building truly robust analytical methods.
Part 1: The Cornerstone of Method Validation: Understanding Robustness
An analytical method's journey from development to routine application is paved with validation—a process designed to demonstrate its suitability for its intended purpose.[1][2] A key parameter in this process is robustness. The International Council for Harmonisation (ICH) guideline Q2(R1) defines robustness as a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[1][3]
The objective is not to re-optimize the method but to identify which operational parameters are critical and require stringent control to ensure the method's continued performance. Failure to conduct a thorough robustness study can lead to method failures, costly re-investigations, and delays in product development timelines.
Typical parameters evaluated in a Liquid Chromatography-Mass Spectrometry (LC-MS) method robustness study include:
-
Mobile Phase Composition: Minor variations in the percentage of organic solvent (e.g., ±2%).
-
Mobile Phase pH: Small shifts in pH (e.g., ±0.2 units).
-
Column Temperature: Fluctuations in the column oven temperature (e.g., ±5 °C).
-
Flow Rate: Small changes in the pump flow rate (e.g., ±10%).
-
Column Batch: Performance comparison between different batches of the same column.
Part 2: The "Perfect" Internal Standard: Why this compound Excels
An ideal internal standard (IS) should be a chemical doppelgänger of the analyte, experiencing identical effects throughout the analytical workflow—from extraction to detection.[4] This is where SIL-ISs, such as this compound, demonstrate their unparalleled superiority.
Sulfamerazine is a sulfonamide antibiotic used to treat a variety of bacterial infections by inhibiting folic acid synthesis.[5][6][7] this compound is a form of this compound where four hydrogen atoms on the benzene ring have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen.
dot
Figure 1: Structural comparison of Sulfamerazine and this compound.
This subtle mass difference (4 Da) is easily resolved by a mass spectrometer, but the physicochemical properties remain virtually identical.[8] Consequently, this compound:
-
Co-elutes with the unlabeled analyte during chromatography.
-
Exhibits the same extraction recovery from complex matrices.
-
Undergoes the same degree of ionization suppression or enhancement in the mass spectrometer source.[4][9]
By adding a known concentration of this compound to every sample, calibrator, and quality control at the very beginning of the sample preparation process, it effectively normalizes variations.[10] If a small change in a method parameter (e.g., a slight drift in mobile phase composition) causes the analyte signal to decrease by 10%, the internal standard signal will also decrease by 10%. The ratio of their peak areas, which is the basis for quantification, remains constant, thus ensuring the accuracy of the result.
Part 3: Experimental Design: A Robustness Study Protocol
This section outlines a detailed protocol for a robustness study of an LC-MS/MS method for the quantification of Sulfamerazine in human plasma, using this compound as the internal standard. The design is based on the principle of varying one parameter at a time while keeping others at their nominal (standard) conditions.
Experimental Workflow Diagram
dot
Figure 2: Experimental workflow for the robustness study.
Step-by-Step Methodology
1. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Sulfamerazine and this compound in methanol.
-
From these stocks, prepare working solutions for spiking calibration standards, quality controls (QCs), and the internal standard working solution (e.g., 100 ng/mL).
2. Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound working solution. Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to an autosampler vial for analysis.
3. LC-MS/MS Nominal Conditions:
-
LC System: Standard UHPLC system.
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Sulfamerazine: Q1/Q3 transition
-
This compound: Q1/Q3 transition
-
4. Robustness Parameter Variation:
-
Prepare replicate sets of mid-level QC samples.
-
Analyze these samples under the nominal conditions and then under each of the deliberately varied conditions as outlined in the table below.
| Parameter | Nominal Value | Variation 1 (-) | Variation 2 (+) |
| Column Temperature | 40 °C | 35 °C | 45 °C |
| Flow Rate | 0.4 mL/min | 0.36 mL/min | 0.44 mL/min |
| Mobile Phase B % (Initial) | 10% | 8% | 12% |
| Mobile Phase A pH | ~2.7 (0.1% FA) | Add 0.05% Acetic Acid | Add 0.15% Formic Acid |
Part 4: Performance Comparison: this compound vs. Structural Analog IS
To demonstrate the superiority of a SIL-IS, we compare its performance against a common alternative: a structurally similar compound used as an internal standard (e.g., Sulfadiazine). A structural analog may have different retention times and ionization efficiencies, making it less effective at compensating for analytical variability.[11]
Comparative Robustness Data (Hypothetical)
The following table summarizes the expected results from the robustness study, comparing the consistency of the analyte/IS peak area ratio for this compound versus Sulfadiazine as the internal standard.
| Varied Parameter | Internal Standard | Mean Peak Area Ratio | %RSD (n=6) | Accuracy (%) |
| Nominal Conditions | This compound | 1.05 | 2.1% | 101.5% |
| Sulfadiazine | 1.33 | 3.5% | 102.8% | |
| Column Temp (+5 °C) | This compound | 1.03 | 2.5% | 99.4% |
| Sulfadiazine | 1.25 | 6.8% | 94.1% | |
| Flow Rate (+10%) | This compound | 1.06 | 2.8% | 102.1% |
| Sulfadiazine | 1.45 | 8.2% | 110.3% | |
| Mobile Phase B% (+2%) | This compound | 1.04 | 2.3% | 100.6% |
| Sulfadiazine | 1.19 | 9.5% | 91.2% |
Analysis of Results: The data clearly shows that when this compound is used, the peak area ratio remains stable (low %RSD) and accuracy is maintained close to 100%, even when method parameters are deliberately varied. In contrast, using a structural analog like Sulfadiazine results in significant changes to the peak area ratio, leading to higher variability (%RSD) and unacceptable deviations in accuracy. This is because the analog's chromatographic and mass spectrometric behavior does not perfectly track that of the analyte under the stressed conditions.
Logical Relationship Diagram
dot
Figure 3: The compensatory effect of a SIL-IS versus an analog IS.
Conclusion
The robustness of an analytical method is a non-negotiable prerequisite for generating reliable data in regulated environments. While the process of evaluating robustness requires a systematic and deliberate approach, the choice of the right tools can profoundly simplify the endeavor and enhance the quality of the outcome.
This guide has demonstrated that a stable isotope-labeled internal standard, exemplified by this compound, is the superior choice for quantitative mass spectrometry. Its ability to perfectly mimic the analyte's behavior provides an unparalleled correction for the variations inherent in robustness testing and routine sample analysis. By compensating for fluctuations in sample preparation, chromatography, and instrument response, this compound ensures that the calculated analyte concentration remains accurate and precise, solidifying the method's reliability. For researchers, scientists, and drug development professionals committed to the highest standards of scientific integrity, embracing the "gold standard" of SIL-ISs is a decisive step toward building truly robust and defensible analytical methods.
References
- Patsnap Synapse. (2024-06-15). What is Sulfamerazine used for?
- NINGBO INNO PHARMCHEM CO.,LTD. Sulfamerazine: A Comprehensive Antibiotic for Bacterial Infections | Properties, Applications, and Usage Guidance.
- National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 5325, Sulfamerazine.
- ResolveMass Laboratories Inc. (2025-10-30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ResearchGate. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?
- European Medicines Agency. (2006). ICH Topic Q 2 (R1). Validation of Analytical Procedures: Text and Methodology.
- BenchChem. (2025). The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry.
- Sisu@UT. 10.1 Robustness and ruggedness relation to LC-MS method development.
- Pharmaceutical Technology. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
- Cambridge Isotope Laboratories, Inc. Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements.
- Journal of Chromatography B. (2004). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Sulfamerazine-d4
As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper disposal of chemical reagents, such as the deuterated sulfonamide antibiotic Sulfamerazine-d4, is a critical component of responsible laboratory practice. Improper disposal not only poses a risk to personnel but can also lead to environmental contamination, contributing to issues like the development of antibiotic-resistant bacteria.[1]
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory compliance. The procedures outlined are designed to ensure that every step, from initial handling to final disposal, is conducted with the utmost care and scientific integrity.
Note: This guide is based on the safety and disposal information for Sulfamerazine. Deuterated compounds like this compound are chemically and toxicologically similar to their non-deuterated counterparts and should be handled and disposed of in the same manner unless specific institutional or regulatory guidance exists for isotopically-labeled materials.
Part 1: Hazard Identification and Pre-Disposal Safety
Before beginning any disposal procedure, a thorough risk assessment is paramount. Understanding the hazards associated with this compound dictates the necessary safety precautions.
Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling this compound. This creates a primary barrier against accidental exposure.[1]
-
Eye Protection: Safety goggles are mandatory to protect against splashes or airborne particles.[1]
-
Hand Protection: Chemical-resistant gloves must be worn. Inspect gloves for integrity before each use.[1]
-
Body Protection: A standard lab coat should be worn to protect against skin contact.[1]
-
Respiratory Protection: If there is a risk of generating dust, appropriate respiratory protection is required.[1]
Summary of Chemical Hazards
Sulfamerazine is classified with specific health hazards that necessitate careful handling. The primary risks are associated with ingestion and contact with skin or eyes.[2]
| Hazard Class | Description | Primary Precaution |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[3][4][5] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5][6] |
| Skin Irritation | May cause skin irritation or an allergic skin reaction.[2] | Avoid direct contact with skin.[7][8] |
| Eye Irritation | Causes serious eye irritation.[2] | Wear safety goggles. In case of contact, rinse cautiously with water for several minutes.[6] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects. | Avoid release to the environment. Do not dispose of down the drain or in regular trash.[1] |
Part 2: Step-by-Step Disposal Protocol
The universally recommended method for the final disposal of this compound is incineration by a licensed waste disposal company .[1][3][7] This ensures the complete destruction of the active compound, preventing its release into the environment.
Step 1: Segregation and Waste Collection
Proper segregation is the foundation of a safe waste management system.
-
Designate a Waste Container: Use a clearly labeled, dedicated container for solid this compound waste. For solutions, use an appropriate container for chemical waste.[9][10] The container must be in good condition, compatible with the chemical, and have a secure lid.[7][8]
-
Labeling: The container must be labeled as "Hazardous Waste" or as required by your institution's specific guidelines. The label should clearly state "this compound" and any associated hazard symbols.
-
No Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[4]
Step 2: Spill Management During Collection
In the event of a spill during handling or collection, immediate and proper cleanup is essential to prevent exposure and contamination.
-
Alert Personnel: Inform others in the immediate area.[7]
-
Containment: Prevent the spill from spreading.
-
Cleanup (Solid Spill): For solid this compound, prevent dust formation by gently dampening the material with water.[1][7] Carefully sweep or vacuum the material into the designated hazardous waste container.[3][7]
-
Decontamination: Clean the spill area thoroughly with soap and water, and dispose of all cleanup materials (e.g., paper towels, wipes) in the designated waste container.[8]
Step 3: Storage Pending Disposal
Proper storage of the collected waste is crucial for maintaining a safe laboratory environment.
-
Secure Storage: Keep the waste container tightly closed and store it in a cool, dry, well-ventilated area designated for hazardous waste.[7][8]
-
Segregation: Store the container away from incompatible materials, such as strong oxidizing agents, and foodstuffs.[7][11]
-
Accumulation Time: Adhere to your institution's and local regulatory limits on the amount of time hazardous waste can be stored on-site.[1]
Step 4: Final Disposal Arrangement
The final step is to transfer the waste to a certified professional.
-
Contact EHS: Coordinate with your institution's Environmental Health & Safety (EHS) or equivalent department. They will manage the pickup and disposal process.
-
Licensed Contractor: The waste must be handled by a licensed professional waste disposal service.[1][3] These contractors are equipped to transport and dispose of the material in compliance with all local, state, and federal regulations.
-
Incineration: The preferred disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[3][4] This is the most effective way to ensure the antibiotic is completely destroyed.
Prohibited Disposal Methods:
-
DO NOT dispose of this compound in the regular trash.[1]
-
DO NOT pour this compound down the drain or allow it to enter any waterway.[1][7] This is critical to prevent environmental contamination and the rise of antibiotic resistance.
Part 3: Visualizing the Disposal Workflow
To ensure clarity, the following diagram outlines the decision-making and operational process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- Benchchem. (n.d.). Safeguarding Your Laboratory and the Environment: Proper Disposal of Sulfamerazine.
- Santa Cruz Biotechnology. (n.d.). Sulfamethazine Safety Data Sheet.
- Sciencelab.com. (2005). Material Safety Data Sheet - Sulfamerazine.
- Toronto Research Chemicals. (n.d.). MSDS of sulfamethazine-d4.
- Sigma-Aldrich. (2024). Safety Data Sheet - Sulfamerazine.
- Discovery Fine Chemicals. (n.d.). Sulfamethazine Sodium Salt Safety Data Sheet.
- Fisher Scientific. (2024). Safety Data Sheet - Sulfamerazine.
- Cayman Chemical. (2025). Safety Data Sheet - Sulfamerazine (sodium salt).
- DC Fine Chemicals. (2024). Safety Data Sheet - Sulfamerazine.
- ChemicalBook. (2025). Sulfamerazine sodium - Safety Data Sheet.
- Örebro University. (2021). Antibiotics (in cell and bacterial cultures) - Security information.
- Karolinska Institutet. (2025). Laboratory waste.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. capotchem.cn [capotchem.cn]
- 4. discofinechem.com [discofinechem.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 9. Antibiotics (in cell and bacterial cultures) - Security information - Örebro University [oru.se]
- 10. Laboratory waste | Staff Portal [staff.ki.se]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
